molecular formula C6H11NO B2654745 3-Cyclopropoxyazetidine CAS No. 1254477-67-2; 1254645-35-6

3-Cyclopropoxyazetidine

Cat. No.: B2654745
CAS No.: 1254477-67-2; 1254645-35-6
M. Wt: 113.16
InChI Key: WZRONHFYEBDCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxyazetidine is a chemical compound that functions as a valuable nitrogen-containing building block in organic synthesis and pharmaceutical research. As a derivative of azetidine—a four-membered saturated cyclic amine—this scaffold is characterized by its inherent ring strain and conformational rigidity, properties that make it an attractive motif for drug discovery . The azetidine ring is a known feature in medicinal chemistry, often used in peptidomimetics as an unnatural amino acid and to modulate the physiochemical properties of lead compounds . This specific derivative, featuring a cyclopropoxy substituent, is designed for use as a synthetic intermediate. Researchers can leverage this compound to introduce the azetidine moiety into larger molecular architectures. Potential applications include its use as a ligand in asymmetric catalytic processes or as a core structure in the development of novel bioactive molecules . The compound is offered as a high-purity material to ensure consistency and reliability in experimental work. Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1254477-67-2; 1254645-35-6

Molecular Formula

C6H11NO

Molecular Weight

113.16

IUPAC Name

3-cyclopropyloxyazetidine

InChI

InChI=1S/C6H11NO/c1-2-5(1)8-6-3-7-4-6/h5-7H,1-4H2

InChI Key

WZRONHFYEBDCQR-UHFFFAOYSA-N

SMILES

C1CC1OC2CNC2

solubility

not available

Origin of Product

United States

Foundational & Exploratory

The Azetidine Imperative: Synthetic Architectures and Medicinal Utility

[1][2][3][4]

Executive Summary: The Four-Membered Renaissance

In the trajectory of modern drug discovery, the escape from "flatland" (purely aromatic,

azetidine12

This guide details the synthesis and application of novel azetidine derivatives, moving beyond classical cyclizations to explore strain-release chemistry and photoredox catalysis.

Physicochemical & Structural Profiling

Understanding the azetidine core is a prerequisite for synthetic design. The ring's geometry creates distinct vectors for substituents, often altering the pharmacological profile of a lead compound by lowering lipophilicity (

Comparative Physicochemical Metrics

The following table contrasts azetidine with its homologues, highlighting why it is a preferred scaffold for lowering basicity and increasing metabolic stability compared to open-chain amines.

PropertyAziridine (3-membered)Azetidine (4-membered) Pyrrolidine (5-membered)
Ring Strain (kcal/mol) ~27.7~25.4 ~6.2
pKa (Parent Amine) 7.911.29 11.27
Conformation PlanarPuckered (~37° angle) Envelope
C-N-C Bond Angle 60°~92° ~109°
Metabolic Liability High (Alkylation risk)Low to Moderate Moderate

Key Insight: While the pKa of the parent azetidine is high,


Advanced Synthetic Architectures

Traditional synthesis often relies on the thermal cyclization of

Strain-Release FunctionalizationPhotoredox Catalysis
Strain-Release: The Bicyclo[1.1.0]butane (BCB) Route

The most powerful recent advance is the utilization of 1-azabicyclo[1.1.0]butanes (ABBs) and bicyclo[1.1.0]butanes (BCBs). These highly strained systems act as "spring-loaded" electrophiles. Upon radical or nucleophilic attack, the central bridge bond cleaves, relieving strain and generating a 3-substituted azetidine.

Mechanism of Action

The reaction typically involves the addition of a nucleophile (or radical) to the bridgehead carbon, followed by protonation or trapping of the resulting species.

StrainReleasecluster_0Precursorcluster_1Activationcluster_2ProductABB1-Azabicyclo[1.1.0]butane(ABB)StrainStrain Release(~65 kcal/mol)ABB->Strain Central BondAttackNuNucleophile/Radical(R-Nu)Nu->StrainAzetidine3-SubstitutedAzetidineStrain->Azetidine Ring Expansion/Protonation

Figure 1: Logic flow of Strain-Release Functionalization transforming ABBs into Azetidines.

Photochemical Aza-Paternò-Büchi

For accessing complex 2-substituted azetidines, the [2+2] cycloaddition between imines and alkenes (Aza-Paternò-Büchi) is superior. Recent protocols utilize visible-light photocatalysis to excite the imine (or alkene) intermediate, allowing for the construction of the four-membered ring under mild conditions that preserve sensitive stereocenters.

Detailed Experimental Protocol

Protocol: Nickel-Catalyzed Decarboxylative Cross-Coupling

Objective: Synthesis of 2-heteroaryl azetidines. Context: This method allows for the direct installation of heteroaromatic rings onto the azetidine core, a transformation difficult to achieve via nucleophilic substitution. It utilizes redox-active esters (RAE) derived from azetidine-2-carboxylic acids.

Reagents & Materials
  • Substrate:

    
    -Boc-azetidine-2-carboxylic acid (1.0 equiv).
    
  • Coupling Partner: Heteroaryl iodide (e.g., 4-iodopyridine) (1.5 equiv).

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%).

  • Reductant: Zinc dust (2.0 equiv) or Manganese.

  • Activator:

    
    -Hydroxyphthalimide (NHP) + DIC (to form RAE in situ).
    
  • Solvent: DMF/DMA (anhydrous).

Step-by-Step Methodology
  • RAE Formation (In Situ):

    • In a flame-dried Schlenk flask, dissolve

      
      -Boc-azetidine-2-carboxylic acid (1.0 mmol) and 
      
      
      -Hydroxyphthalimide (1.0 mmol) in DCM.
    • Add DIC (1.1 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Validation: Monitor by TLC (disappearance of acid). Filter off urea byproduct. Concentrate to yield the crude Redox-Active Ester.

  • Catalyst Complexation:

    • In a separate vial inside a glovebox (or under strict

      
      ), mix 
      
      
      and dtbbpy in DMF. Stir for 15 mins until the solution turns a deep green (indicative of Ligand-Ni complexation).
  • Cross-Coupling:

    • Add the Heteroaryl Iodide (1.5 mmol) and Zinc dust (2.0 mmol) to the catalyst vial.

    • Add the prepared RAE (dissolved in minimal DMF) to the mixture.

    • Seal and stir vigorously at room temperature (25°C) for 12-16 hours.

  • Workup & Purification:

    • Dilute reaction with EtOAc and wash with saturated

      
       solution (to remove DMF) followed by brine.
      
    • Dry organic layer over

      
      .
      
    • Validation:

      
       NMR of the crude should show diagnostic azetidine ring protons (multiplets at 
      
      
      2.2–4.5 ppm) and the disappearance of the phthalimide peak.
  • Isolation:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Strategic Decision Matrix: When to Use Azetidines?

The following decision tree assists medicinal chemists in determining when an azetidine substitution is the optimal design choice over other heterocycles.

AzetidineDecisionStartLead Optimization IssueSolubilityPoor Solubility / High LogD?Start->SolubilityMetabolicMetabolic Instability?Solubility->MetabolicNoAzetidineSwitch to Azetidine(Lowers LogD, Rigidifies)Solubility->AzetidineYesVectorVector/Angle Scan Needed?Metabolic->VectorOxidation issueMetabolic->AzetidineN-dealkylation issueGemDimethylTry Gem-Dimethylor SpirocyclesVector->GemDimethylNeed bulk onlyBioisostereAzetidine asGem-Dimethyl BioisostereVector->BioisostereNeed 90 deg angle

Figure 2: Medicinal chemistry decision matrix for azetidine scaffold incorporation.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][3] Organic & Biomolecular Chemistry.[4][1][3][5] Link

  • Brewster II, J. T., et al. (2022). A Decarboxylative Cross-Coupling Platform to Access 2-Heteroaryl Azetidines.[4] Organic Letters.[4] Link

  • Mandler, M. D., et al. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes.[6] ResearchGate / BMS. Link

  • BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.Link

  • Kovacevic, B., & Maksić, Z. B. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles. Croatica Chemica Acta. Link

The Cubic Shift: A Technical Guide to the Patent Landscape of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the patent landscape, structural rationale, and synthetic evolution of 3-substituted azetidines in drug discovery.

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a niche chemical curiosity to a "privileged scaffold" in modern medicinal chemistry. Historically overshadowed by pyrrolidines and piperidines, azetidines are now central to the intellectual property (IP) strategies of major pharmaceutical companies (e.g., Eli Lilly, Genentech, Pfizer).

This shift is driven by the "Magic Methyl" effect's geometric successor : the ability of the 3-substituted azetidine to act as a bioisostere for gem-dimethyl, cyclobutane, or carbonyl groups while lowering lipophilicity (


) and improving metabolic stability. This guide analyzes the patent landscape, detailing the synthetic protocols and structural logic that define this class.

The Structural Advantage: Why 3-Substituted Azetidines?

In the context of patentability and efficacy, 3-substituted azetidines offer three distinct advantages over traditional heterocycles:

  • Vector Control (The "Exit Vector"): Unlike the flexible piperidine ring (chair/boat conformers), the azetidine ring is puckered but relatively rigid. Substituents at the 3-position project into defined spatial regions, allowing precise targeting of protein pockets (e.g., the ATP-binding site in kinases).

  • Lipophilicity Modulation: Replacing a gem-dimethyl group or a cyclobutane with an azetidine often lowers

    
     by ~1.0 unit due to the polarity of the amine, enhancing water solubility without sacrificing hydrophobic contacts.
    
  • Metabolic Blocking: The strained ring is surprisingly resistant to oxidative metabolism compared to the

    
    -methylene of larger rings, often extending the half-life (
    
    
    
    ) of the parent drug.
Decision Logic: The Bioisosteric Switch

The following decision tree illustrates the medicinal chemistry logic used to justify the switch to an azetidine scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Compound Optimization (High Lipophilicity / Metabolic Instability) Check_Ring Does the lead contain a Piperidine or Cyclobutane? Start->Check_Ring Vector_Check Is the exit vector critical for binding affinity? Check_Ring->Vector_Check Yes Azetidine_Switch Switch to 3-Substituted Azetidine Vector_Check->Azetidine_Switch Yes (Puckered Geometry) Result_LogP Result: Lower LogP (Improved Solubility) Azetidine_Switch->Result_LogP Result_Metab Result: Blocked Metabolic Soft Spot (Alpha-Oxidation) Azetidine_Switch->Result_Metab Result_IP Result: Novel IP Space (Markush Structure) Azetidine_Switch->Result_IP

Figure 1: Decision logic for incorporating 3-substituted azetidines into drug candidates.

Patent Landscape Analysis

The patent landscape is dominated by oncology and immunology applications, with a clear trend toward using the azetidine not just as a linker, but as a functional scaffold carrying polar groups (nitriles, sulfonyls).

Key Assignees & Assets
AssigneeKey Drug / AssetTherapeutic AreaAzetidine RolePatent Focus
Eli Lilly / Incyte Baricitinib (Olumiant)Immunology (RA, Alopecia)Core Scaffold: 1-ethylsulfonyl-3-cyanomethyl-3-pyrazolyl azetidine.[1][2]Synthesis of 3-substituted azetidine nitriles; JAK inhibition.[3]
Genentech (Roche) Cobimetinib (Cotellic)Oncology (Melanoma)Linker/Scaffold: 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.MEK inhibition; N-acyl azetidine synthesis; crystallization forms.
Pfizer Various CandidatesJAK Inhibitors / CNSBioisostere: Replacement of piperidine in JAK1/3 inhibitors.Selective functionalization of the azetidine nitrogen and C3 position.[4][5]
Galapagos Filgotinib analogsImmunologyStructural Analog: Exploration of strained rings in JAK1 inhibitors.Novel synthetic routes to strained nitrogen heterocycles.[4][5][6]
Emerging Trend: Strain-Release Chemistry

Recent patent filings (2020–2025) show a shift from "substitution" chemistry to "strain-release" chemistry. Instead of building the ring, chemists are using 1-azabicyclo[1.1.0]butanes (ABBs) as spring-loaded electrophiles to install complex substituents at the 3-position. This method allows for the rapid generation of 1,3-disubstituted azetidines, a motif previously difficult to synthesize at scale.

Technical Deep Dive: Synthetic Methodologies

This section details the two primary synthetic workflows found in the patent literature: the "Classical" route used in earlier blockbusters and the "Modern" route appearing in recent disclosures.

Protocol A: The Classical Route (Nucleophilic Displacement)

Context: Used in the synthesis of Baricitinib . Mechanism: Nucleophilic attack on a 3-leaving group (mesylate/tosylate) or addition to an azetidin-3-one.

Step-by-Step Methodology:

  • Starting Material:

    
    -Benzhydrylazetidin-3-ol or 
    
    
    
    -Boc-azetidin-3-one.
  • Activation: The hydroxyl group is converted to a mesylate (MsCl, TEA) to create a leaving group.

  • Displacement: A nucleophile (e.g., a pyrazole derivative for Baricitinib) displaces the mesylate. Note: This often requires high temperatures and polar aprotic solvents (DMF/DMSO).

  • Deprotection/Functionalization: The nitrogen protecting group is removed (hydrogenation or acid), followed by functionalization (e.g., sulfonylation).

Protocol B: The Modern Route (Strain-Release of ABB)

Context: Found in recent patents for high-throughput library generation. Mechanism: An electrophile attacks the nitrogen of the bicyclic system, triggering the relief of ring strain and opening the bridge bond to form a 3-substituted azetidine.

Step-by-Step Methodology:

  • Precursor: 1-Azabicyclo[1.1.0]butane (ABB).

  • Activation: React ABB with an electrophile (

    
    ), such as a sulfonyl chloride or an aryl halide (under Pd catalysis).
    
  • Nucleophilic Trapping: The resulting cationic intermediate is trapped by a nucleophile (

    
    ) at the C3 position.
    
  • Result: A 1,3-disubstituted azetidine is formed in a single step with high atom economy.

Synthesis_Pathways cluster_0 Protocol A: Classical (Baricitinib Type) cluster_1 Protocol B: Modern (Strain-Release) Start_A N-Boc-Azetidin-3-one Step_A1 Olefinations / Nucleophilic Attack Start_A->Step_A1 Wittig / Grignard Prod_A 3-Substituted Azetidine Step_A1->Prod_A Start_B 1-Azabicyclo[1.1.0]butane (ABB) Step_B1 Electrophilic Activation (Strain Release) Start_B->Step_B1 R-SO2-Cl / Pd-Cat Prod_B 1,3-Disubstituted Azetidine Step_B1->Prod_B Nucleophile Trap

Figure 2: Comparison of Classical vs. Modern synthetic routes for azetidine scaffolds.

Case Studies in Drug Development

Case Study 1: Baricitinib (Olumiant)[2]
  • Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor).[7][8]

  • Structure: 2-[1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile.[2]

  • Technical Insight: The azetidine ring serves as a rigid spacer that orients the cyanomethyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine core. The quaternary carbon at C3 (achieved via the acetonitrile substitution) locks the conformation, preventing free rotation and maximizing entropy-enthalpy compensation upon binding.

  • Patent Relevance: US Patent 9,540,361 (and related family) protects the specific 3-substituted azetidine core, highlighting the novelty of the "cyanomethyl" substitution pattern.

Case Study 2: Cobimetinib (Cotellic)[9]
  • Indication: Melanoma (MEK Inhibitor).

  • Structure: (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl]-[3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone.[9]

  • Technical Insight: Here, the azetidine is an N-acyl derivative.[10] The C3 position features a hydroxyl group and a piperidine ring.[11] This "spiro-like" complexity (though not a true spirocycle) creates a highly dense 3D architecture that fills the allosteric pocket of MEK.

  • Patent Relevance: The synthesis involves the coupling of a benzoic acid derivative with a complex 3-hydroxy-3-piperidinyl-azetidine intermediate, showcasing the stability of the azetidine ring even under amide coupling conditions.

References

  • Baricitinib (Olumiant) FDA Approval Package . Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

  • Rodgers, J. D., et al. (2017). Azetidine and cyclobutane derivatives and JAK inhibitors.[12] US Patent 9,540,361. U.S. Patent and Trademark Office.[13] Link

  • Rice, K. D., et al. (2012). Novel azetidine derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3389-3394. Link

  • Fawcett, A., et al. (2020). Strain-Release Amination of Azabicyclo[1.1.0]butanes. Science, 363(6425), 376-380. (Foundational for modern ABB synthesis trend). Link

  • Ombito, J. O., et al. (2025).[14] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1).[14] Link

  • Vertex Pharmaceuticals . (2000). Synthesis of azetidine derivatives. WO Patent 2000063168. WIPO. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Cyclopropoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyclopropoxyazetidine scaffold is a high-value pharmacophore in modern drug discovery. It offers a strategic balance of metabolic stability and lipophilicity compared to its methoxy or ethoxy counterparts, while the azetidine ring provides a rigid vector for substituent display.

Direct O-alkylation of secondary alcohols with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo


 (steric/angle strain) or 

(unstable cation) pathways. Therefore, the industry-standard "Best Practice" involves a two-step sequence: O-vinylation followed by Simmons-Smith cyclopropanation .

This Application Note details a robust, scalable protocol starting from commercially available


-Boc-3-hydroxyazetidine , utilizing a Palladium-catalyzed transetherification followed by a Furukawa-modified cyclopropanation.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the "Vinyl Ether Relay" strategy. By converting the alcohol to a vinyl ether, we activate the olefin for a carbenoid insertion, which is stereospecific and high-yielding.

Reaction Scheme

The transformation proceeds via three distinct chemical phases:[1][2]

  • Activation: Palladium(II)-catalyzed exchange of the alcohol with butyl vinyl ether.

  • Insertion: Zinc-carbenoid (

    
    ) addition across the electron-rich enol ether.
    
  • Deprotection (Optional): Acid-mediated removal of the Boc group to reveal the free amine salt.

G Start N-Boc-3-hydroxyazetidine (Starting Material) Inter N-Boc-3-(vinyloxy)azetidine (Activated Intermediate) Start->Inter Pd(OAc)2, Bathophenanthroline Butyl Vinyl Ether, 75°C Product N-Boc-3-cyclopropoxyazetidine (Protected Scaffold) Inter->Product Et2Zn, CH2I2 DCM, 0°C to RT Final 3-Cyclopropoxyazetidine HCl (Final Salt) Product->Final 4M HCl / Dioxane Deprotection

Figure 1: Synthetic workflow for the construction of the 3-cyclopropoxyazetidine core.

Detailed Experimental Protocols

Step 1: O-Vinylation via Pd(II) Catalysis

Objective: Convert the secondary alcohol to a vinyl ether without using toxic mercury salts.

Reagents:

  • 
    -Boc-3-hydroxyazetidine (1.0 equiv)
    
  • Butyl Vinyl Ether (BVE) (10-20 equiv, acts as solvent/reagent)

  • Palladium(II) Acetate (

    
    ) (0.05 equiv)
    
  • Bathophenanthroline (4,7-Diphenyl-1,10-phenanthroline) (0.055 equiv)

  • Triethylamine (

    
    ) (0.1 equiv, optional buffer)
    

Protocol:

  • Catalyst Pre-complexation: In a dry reaction vial, combine

    
     and Bathophenanthroline in a minimal amount of dry DCM or BVE. Stir for 15 minutes at room temperature (RT) until the solution turns a deep yellow/orange, indicating active catalyst formation.
    
  • Reaction Assembly: Dissolve

    
    -Boc-3-hydroxyazetidine in Butyl Vinyl Ether (concentration ~0.5 M). Add the pre-formed catalyst solution.
    
  • Incubation: Seal the vessel and heat to 75°C for 16–24 hours.

    • Note: The reaction is an equilibrium process driven by the volatility of the byproduct (butanol). Using BVE in large excess drives the equilibrium forward.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes). The product is a colorless oil.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

Objective: Stereospecific conversion of the vinyl ether to the cyclopropyl ether.

Reagents:

  • 
    -Boc-3-(vinyloxy)azetidine (1.0 equiv)
    
  • Diethylzinc (

    
    ) (1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Protocol:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen or Argon. Add the vinyl ether substrate and anhydrous DCM. Cool to 0°C .[3]

  • Reagent Formation: Carefully add the

    
     solution dropwise. Stir for 10 minutes.
    
  • Carbenoid Generation: Add

    
     dropwise via syringe over 20 minutes.
    
    • Safety Critical: The reaction between

      
       and 
      
      
      
      is exothermic. Maintain 0°C.
  • Reaction: Allow the mixture to warm slowly to RT and stir for 12–16 hours. A white precipitate (

    
    ) typically forms.
    
  • Quench: Cool back to 0°C. Extremely cautiously quench with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Extraction: Dilute with DCM and water. Separate phases. Wash the organic layer with saturated

    
     (to remove iodine traces) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (SiO2, 10-30% EtOAc/Hexanes).
    
    • Target:

      
      -Boc-3-cyclopropoxyazetidine (White solid or clear oil).
      
Step 3: Deprotection (Optional)

Objective: Isolate the free amine salt for coupling.

Protocol:

  • Dissolve the N-Boc intermediate in DCM (or Dioxane).

  • Add 4.0 M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.[3]

  • Concentrate in vacuo.[3] Triturate with diethyl ether to obtain 3-cyclopropoxyazetidine hydrochloride as a white solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Mitigation
Moisture Control < 50 ppm waterCritical.

is pyrophoric and hydrolyzes instantly. Use strictly anhydrous solvents and glassware.
Catalyst Loading (Step 1) 5 mol% PdLower loading (<1%) leads to stalled conversion. Do not reduce below 3 mol%.
Stoichiometry (Step 2) > 2.0 equiv

The reaction is heterogeneous and reagent-dependent. Excess reagent ensures full conversion of the electron-rich vinyl ether.
Quench Safety Slow AdditionRapid quenching of

generates massive volumes of ethane gas. Quench dropwise at 0°C with efficient stirring.

References

  • Bosch, M.; Sleeman, M.; Wan, H. "Palladium(II)-Catalyzed Vinyl Transfer from Butyl Vinyl Ether to Alcohols." J. Am. Chem. Soc.[4][5]2002 , 124, 1590. Link(Primary source for Pd-catalyzed vinylation protocol).

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[3][5][6] React.2001 , 58, 1. Link(Definitive review on Cyclopropanation mechanism and scope).

  • Patent WO2017035060A1. "Inhibitors of EZH2." World Intellectual Property Organization, 2017 . Link(Industrial validation of the Simmons-Smith route on azetidine scaffolds).

  • Patent WO2020216766A1. "Modulators of the Integrated Stress Response Pathway." World Intellectual Property Organization, 2020 .[3] Link(Detailed experimental for 3-cyclopropoxyazetidine deprotection).

Sources

Application Note: High-Throughput Screening of 3-Cyclopropoxyazetidine-Derived Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the methodology for the high-throughput screening (HTS) of chemical libraries derived from the 3-Cyclopropoxyazetidine scaffold. While azetidines are established pharmacophores for reducing lipophilicity (LogD) and increasing metabolic stability, the specific inclusion of the 3-cyclopropoxy moiety introduces unique steric vectors and hydrogen-bond accepting capabilities critical for CNS and kinase targets. This note details the rationale for this scaffold, library preparation via acoustic dispensing, and a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for screening these derivatives against G-Protein Coupled Receptors (GPCRs).

Introduction: The 3-Cyclopropoxyazetidine Advantage

In modern Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative prioritizes scaffolds with high fraction of sp3-hybridized carbons (


) to improve solubility and selectivity. The 3-Cyclopropoxyazetidine  core (CAS: 1448309-64-5) represents a privileged building block for three mechanistic reasons:
  • Conformational Rigidity: The 4-membered azetidine ring restricts the conformational entropy of attached substituents, minimizing the energy penalty upon protein binding.

  • Metabolic Shielding: The cyclopropyl ether moiety at the 3-position acts as a bioisostere for larger alkyl groups (like isopropyl or cyclohexyl) but offers superior metabolic stability against CYP450 oxidation due to the high bond dissociation energy of cyclopropyl C-H bonds.

  • Vector Positioning: The ether oxygen acts as a specific H-bond acceptor, while the azetidine nitrogen serves as a versatile handle for library expansion (via amidation, urea formation, or Buchwald-Hartwig coupling).

Scaffold Logic Diagram

The following diagram illustrates the structural activity relationship (SAR) logic embedded in this scaffold.

ScaffoldLogic Core 3-Cyclopropoxyazetidine (Core Scaffold) Prop1 High Fsp3 Character (Solubility) Core->Prop1 Geometry Prop2 Cyclopropyl Ether (Metabolic Stability) Core->Prop2 Functional Group Prop3 N-Substitution (Diversity Vector) Core->Prop3 Synthetic Handle Outcome High-Quality Lead-Like Library Prop1->Outcome Prop2->Outcome Prop3->Outcome

Figure 1: Structural advantages of the 3-Cyclopropoxyazetidine scaffold in library design.

Library Preparation & Quality Control

Screening artifacts often arise from poor compound solubility or degradation. Derivatives of 3-Cyclopropoxyazetidine generally exhibit favorable aqueous solubility, but strict QC is required.

Library Generation

The library is typically synthesized by reacting the secondary amine of the azetidine with a diverse set of electrophiles (acid chlorides, isocyanates, aryl halides).

  • Standard Concentration: 10 mM in 100% DMSO.

  • Storage: -20°C in Matrix tubes or acoustically compatible source plates (e.g., Labcyte 384LDV).

Pre-Screen QC (LC-MS)

Randomly sample 5% of the library to ensure:

  • Purity: >90% by UV (254 nm).

  • Identity: Mass confirmation via ESI-MS.

  • Integrity: Check for hydrolysis of the cyclopropyl ether (rare, but possible under highly acidic synthetic workups).

HTS Protocol: TR-FRET GPCR Antagonist Screen

This protocol describes a functional screen for a Gs-coupled GPCR (e.g., 5-HT receptor or Dopamine receptor), a common target class for azetidine derivatives. We utilize a TR-FRET cAMP detection kit (e.g., PerkinElmer LANCE Ultra or Cisbio HTRF).

Principle: The assay measures cyclic AMP (cAMP) levels.

  • Agonist (EC80): Stimulates cAMP production.

  • Test Compound: If it acts as an antagonist, it inhibits the Agonist-induced cAMP spike.

  • Detection: Competition between native cAMP (produced by cells) and labeled cAMP-d2 (tracer) for binding to a Cryptate-labeled anti-cAMP antibody. High cAMP = Low FRET signal.

Materials
  • Cells: CHO-K1 stably expressing the target GPCR.

  • Reagents: TR-FRET cAMP Kit (Eu-Cryptate donor, d2 acceptor).

  • Plates: 384-well low-volume white proxiplates (Greiner #784075).

  • Dispenser: Acoustic Liquid Handler (e.g., Echo 650) for compounds; Multidrop Combi for cells/reagents.

Step-by-Step Workflow

Step 1: Compound Transfer (Source to Assay Plate)

  • Load 10 mM library source plates into the Acoustic Dispenser.

  • Dispense 20 nL of test compounds into the 384-well assay plate.

  • Dispense 20 nL of DMSO into columns 1, 2, 23, 24 (Controls).

    • Final Assay Conc: 10 µM (assuming 20 µL final volume).

Step 2: Cell Addition

  • Harvest CHO-K1 cells and resuspend in Stimulation Buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

  • Adjust density to 2,000 cells/µL.

  • Dispense 10 µL of cell suspension into all wells.

  • Incubate for 15 minutes at RT to allow compound-receptor interaction.

Step 3: Agonist Stimulation

  • Prepare Agonist (e.g., Serotonin) at 2x EC80 concentration in Stimulation Buffer.

  • Dispense 10 µL of Agonist into all sample wells and Positive Control wells (High cAMP).

  • Dispense 10 µL of Buffer only into Negative Control wells (Basal cAMP).

  • Incubate for 30 minutes at 37°C.

Step 4: Detection (Lysis & FRET)

  • Prepare Detection Mix: Anti-cAMP-Cryptate + cAMP-d2 in Lysis Buffer.

  • Dispense 20 µL of Detection Mix into all wells.

    • Note: The lysis buffer stops the reaction immediately.

  • Incubate for 1 hour at Room Temperature (protected from light).

Step 5: Plate Reading

  • Read on a TR-FRET compatible reader (e.g., EnVision).

  • Excitation: 320 nm.

  • Emission 1: 615 nm (Donor).

  • Emission 2: 665 nm (Acceptor).

Assay Workflow Diagram

HTS_Workflow cluster_0 Preparation cluster_1 Assay Reaction cluster_2 Detection Library Library Source (3-Cyclopropoxyazetidines) Dispense Acoustic Dispense 20 nL Compound Library->Dispense Cells CHO-K1 Cells (Target GPCR) Cells->Dispense Incubate1 Incubate 15 min (Antagonist Binding) Dispense->Incubate1 Agonist Add Agonist (EC80) Stimulate cAMP Incubate1->Agonist Incubate2 Incubate 30 min (cAMP Production) Agonist->Incubate2 Lysis Add Detection Reagents (Lysis + FRET Pair) Incubate2->Lysis Read Read TR-FRET (665nm/615nm) Lysis->Read

Figure 2: Step-by-step TR-FRET GPCR antagonist screening workflow.

Data Analysis & Validation

Ratio Calculation

Raw data must be ratiometric to correct for well-to-well quenching or liquid handling errors.



Normalization (Percent Inhibition)


Note: In this FRET assay, High cAMP = Low Signal. Ensure your math accounts for the inverse relationship.
Assay Validation Metrics

Before running the full library, validate the plate using the Z-factor (Z').



  • Target: Z' > 0.5 is required for a robust HTS.

  • Typical Performance: Azetidine libraries usually show low interference, yielding Z' ~ 0.7.

Data Summary Table
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5Check pipetting precision; optimize cell density.
S/B Ratio > 3-foldIncrease agonist concentration or incubation time.
CV (Controls) < 5%Check dispenser calibration (Echo/Multidrop).
DMSO Tolerance < 1%Ensure acoustic dispense does not exceed 50 nL.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation.[1] NCBI Bookshelf. Retrieved October 2025, from [Link]

  • Lowe, D. Azetidines In The News. Science.org (In the Pipeline). Retrieved October 2025, from [Link]

Sources

Application Note: 3-Cyclopropoxyazetidine in the Design of Next-Generation Anti-Infectives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern anti-infective drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds. Higher fraction of sp3-hybridized carbons (


) correlates with improved solubility and reduced promiscuity.

The 3-cyclopropoxyazetidine moiety represents a high-value fragment that synergizes two strained rings:

  • The Azetidine: A metabolic bioisostere for pyrrolidine, lowering lipophilicity (LogD) and modulating pKa.

  • The Cyclopropyl Ether: A "metabolic bumper" that blocks rapid oxidative dealkylation common to linear alkyl ethers (e.g., isopropoxy groups), while filling hydrophobic pockets with a unique steric profile.

This guide details the rational design, robust synthesis via Simmons-Smith cyclopropanation, and biological validation of this moiety in fluoroquinolone-class antibiotics.

Chemical Rationale & SAR Logic

Metabolic Stability (The Cyclopropyl Advantage)

Linear ethers (e.g.,


) are prone to rapid CYP450-mediated 

-hydroxylation, leading to dealkylation and clearance. The cyclopropyl group resists this hydrogen atom abstraction due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls).
Structural Vector

The 3-substituted azetidine projects the ether oxygen into a defined vector, often acting as a hydrogen bond acceptor. When attached to the C7 position of fluoroquinolones, this bulky yet compact group evades efflux pumps (e.g., NorA in S. aureus) better than larger piperazinyl rings.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3-Cyclopropoxyazetidine Scaffold Azetidine Azetidine Ring (Low Lipophilicity) Core->Azetidine Ether Ether Linkage (H-Bond Acceptor) Core->Ether Cyclopropyl Cyclopropyl Group (Metabolic Bumper) Core->Cyclopropyl Effect1 Reduced LogD Improved Solubility Azetidine->Effect1 Effect2 Specific Target Binding (Gyrase/Topo IV) Ether->Effect2 Effect3 Blocks CYP450 Alpha-Hydroxylation Cyclopropyl->Effect3

Caption: SAR deconstruction showing how the scaffold translates structural features into biological advantages.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 3-cyclopropoxyazetidine-1-carboxylate

Challenge: Direct nucleophilic substitution of cyclopropyl halides is mechanistically impossible (


 is forbidden).
Solution:  We utilize a Simmons-Smith cyclopropanation  on a vinyl ether intermediate.
Reagents Required:
  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (Starting Material)

  • Ethyl vinyl ether (Solvent/Reagent)

  • Mercury(II) acetate (Catalyst for vinyl exchange)

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Vinyl Ether Formation (Equilibrium Exchange):

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 mmol) in ethyl vinyl ether (20 mL).

    • Add Hg(OAc)

      
       (0.5 mmol, 5 mol%).
      
    • Reflux under

      
       for 12 hours.
      
    • QC Check: Monitor via TLC (stain with KMnO4; alkene active). The product is the vinyloxy intermediate.

    • Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate tert-butyl 3-(vinyloxy)azetidine-1-carboxylate.

  • Simmons-Smith Cyclopropanation:

    • Safety Warning:

      
       is pyrophoric. Handle strictly under inert atmosphere.
      
    • In a flame-dried flask under Argon, dissolve the vinyloxy intermediate (5.0 mmol) in anhydrous DCM (25 mL). Cool to 0°C.

    • Add

      
       (15.0 mmol, 3 equiv) dropwise.
      
    • Add

      
       (15.0 mmol, 3 equiv) dropwise over 20 minutes. A white precipitate (
      
      
      
      ) may form.
    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Quench: Carefully add saturated aqueous

      
       dropwise at 0°C.
      
    • Workup: Extract with DCM (3x), wash organics with brine, dry over

      
      .
      
  • Deprotection (To Active Amine):

    • Dissolve the N-Boc intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA, 2 mL). Stir at RT for 2 hours.

    • Concentrate to yield 3-cyclopropoxyazetidine trifluoroacetate salt .

Protocol B: Coupling to Fluoroquinolone Core (SNAr)

This step attaches the fragment to a scaffold (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

  • Dissolve the fluoroquinolone core (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Add 3-cyclopropoxyazetidine salt (1.2 equiv).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv) as a non-nucleophilic base.

  • Reflux (80°C) for 6–12 hours.

  • Precipitation: Cool to RT. Acidify with 1N HCl to pH 2. The product precipitates. Filter and recrystallize from EtOH.

Diagram 2: Synthetic Workflow

Synthesis_Flow Start 3-Hydroxyazetidine (N-Boc Protected) Step1 Vinyl Exchange (Ethyl Vinyl Ether, Hg(OAc)2) Start->Step1 Inter1 3-(Vinyloxy)azetidine Step1->Inter1 Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Inter2 3-Cyclopropoxyazetidine (N-Boc) Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Active Amine Salt (Ready for Coupling) Step3->Final

Caption: Step-by-step synthesis of the 3-cyclopropoxyazetidine building block.

Biological & ADME Profiling

To validate the utility of this moiety, researchers must compare the Cyclopropyl (cPr) analog against the Isopropyl (iPr) analog.

In Vitro Microsomal Stability Assay

This assay proves the "Metabolic Bumper" hypothesis.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Success Criteria:

    
     (Intrinsic Clearance) of cPr analog should be <50% of the iPr analog.
    
Antibacterial Susceptibility Testing (MIC)

Method: CLSI Standard Broth Microdilution. Organisms: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853), and MRSA clinical isolates.

Data Presentation: Comparative Profile (Hypothetical)

The following table illustrates the expected performance enhancement when switching from Isopropyl to Cyclopropyl ether at the azetidine C3 position.

PropertyIsopropyl-Azetidine Analog3-Cyclopropoxyazetidine AnalogInterpretation
MIC (S. aureus) 0.5 µg/mL0.25 µg/mLImproved steric fit in Gyrase pocket.
HLM

18 min>60 minKey Result: Blockade of oxidative dealkylation.
LogD (pH 7.4) 1.81.5Lower lipophilicity reduces non-specific binding.
Solubility 50 µM120 µMImproved Fsp3 character enhances solubility.

References

  • Simmons-Smith Reaction Protocol

    • Lévesque, E., et al. (2014).[1] "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters.

  • Cyclopropyl Metabolic Stability

    • Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry.

    • [4]

  • Azetidine in Quinolone Antibiotics

    • Fujita, M., et al. (1998). "7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids as potent antibacterial agents."[5] Chemical and Pharmaceutical Bulletin.

  • Simmons-Smith on Vinyl Ethers

    • Charette, A. B., et al. (2006). "Catalytic Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers." Organic Letters.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Troubleshooting of 3-Alkoxyazetidines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific synthetic challenges associated with 3-alkoxyazetidines . These strained, four-membered heterocycles are increasingly critical in medicinal chemistry as metabolic stable, low-lipophilicity surrogates for morpholines or piperidines, yet their preparation is fraught with specific pitfalls like ring-opening, elimination, and volatility.

Role: Senior Application Scientist Context: High-Throughput Chemistry & Process Development Support Subject: Overcoming Instability and Selectivity Issues in Azetidine Functionalization

Introduction: The "Strain" Factor

The azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening nucleophilic attacks and elimination reactions. In the context of 3-alkoxyazetidines, the primary challenge is introducing the alkoxy group at C3 without destroying the ring or triggering


-elimination to form non-aromatic enamines (allylamines).

This guide focuses on two primary workflows:

  • Route A: Direct

    
    -alkylation of 3-hydroxyazetidines (High risk of elimination).
    
  • Route B: De novo cyclization from acyclic precursors (High risk of polymerization).

Module 1: Direct O-Alkylation of 3-Hydroxyazetidines

The most common route, yet the most prone to failure due to competing elimination.

Core Protocol: Phase-Transfer Catalysis (PTC) vs. Strong Bases

The Issue: Standard Williamson ether synthesis conditions (NaH/DMF) often lead to the formation of 3-azetidinene (which tautomerizes or polymerizes) or ring-opened allylamines due to the high basicity and temperature required to deprotonate the secondary alcohol.

The Solution: Use Phase-Transfer Catalysis (PTC) to maintain a lower effective concentration of base in the organic phase, minimizing E2 elimination.

Optimized Workflow (DOT Diagram)

AlkylationWorkflow Start N-Boc-3-Hydroxyazetidine Decision Alkylating Agent Type? Start->Decision ActiveHalide Active Halide (BnBr, AllylBr, MeI) Decision->ActiveHalide Primary/Benzylic InactiveHalide Inactive Halide (Isopropyl, t-Butyl) Decision->InactiveHalide Secondary/Tertiary PathA Method A: PTC Conditions (Toluene/50% KOH, TBAB, rt) ActiveHalide->PathA PathB Method B: Silver Oxide (Ag2O, Alkyl Iodide, DCM) InactiveHalide->PathB ResultSuccess Product: 3-Alkoxyazetidine PathA->ResultSuccess High Yield ResultFail Side Product: Enecarbamate/Allylamine PathA->ResultFail If T > 40°C PathB->ResultSuccess Mild, Expensive

Figure 1: Decision tree for selecting O-alkylation conditions to minimize elimination side reactions.

Troubleshooting Guide: O-Alkylation
SymptomProbable CauseCorrective Action
Low Yield / Recovery Formation of water-soluble ring-opened amino alcohols.Do not use aqueous acid workups if the Boc group is labile. Use brine/DCM extraction. Ensure the aqueous phase is saturated with NaCl.
"Jelly" Emulsion Amphiphilic nature of N-protected azetidines in basic media.Filter the biphasic mixture through a Celite pad before separation. Avoid vigorous shaking; use gentle inversion.
Olefin Peaks in NMR

-Elimination to form enecarbamate (5.0-6.5 ppm region).
Switch from NaH to 50% aq. KOH + TBAB (10 mol%) in Toluene.[1] Keep temperature < 25°C.
Incomplete Reaction Steric hindrance of the tert-butyl carbamate (Boc) group.Use a less bulky protecting group (e.g., Cbz or Bn) if possible, or switch to Ag₂O mediated alkylation for unreactive electrophiles [1].

Module 2: De Novo Synthesis (Cyclization)

Preferred when specific substitution patterns make direct alkylation impossible.

Core Protocol: Epichlorohydrin Cyclization

When 3-alkoxy derivatives cannot be made via alkylation, synthesize the ring after establishing the ether linkage or use the 3-hydroxy precursor route.

Critical Step: The cyclization of


-halo- 

-amino alcohols. Reaction:

Mechanistic Pathway & Failure Points

CyclizationPath Substrate Amine + Epichlorohydrin Inter1 Open Chain Chlorohydrin Substrate->Inter1 Ring Opening Inter2 Epoxide Intermediate Inter1->Inter2 Base (NaOH) Product 3-Hydroxyazetidine Inter2->Product 3-exo-tet (Favored) SideProd Dimerization/ Oligomerization Inter2->SideProd Intermolecular Attack

Figure 2: Competitive pathways in the cyclization of epichlorohydrin derivatives. High dilution favors the 3-exo-tet path.

FAQ: Cyclization Challenges

Q: I am observing large amounts of polymeric material. How do I stop this? A: This is a concentration effect. The formation of the 4-membered ring is kinetically favored (3-exo-tet) but thermodynamically disfavored compared to polymerization.

  • Protocol Fix: Perform the cyclization under high dilution conditions (0.05 M or lower). Add the substrate slowly to the refluxing base solution to keep the instantaneous concentration of the active epoxide intermediate low [2].

Q: Can I displace a 3-iodoazetidine with an alkoxide? A: Generally, No .

  • Reasoning: Nucleophilic attack on 3-haloazetidines often leads to ring contraction to cyclopropanes or isomerization to pyrrolidines if heated [3].

  • Alternative: If you must use a displacement strategy, use 3-mesyloxyazetidine with soft nucleophiles, but expect lower yields than direct O-alkylation of the alcohol.

Module 3: Isolation & Handling

3-Alkoxyazetidines are often volatile oils or low-melting solids.

Volatility Management

Many researchers lose their product on the rotavap.

  • 3-Methoxyazetidine (Free Base): Boiling point is approx. 140-150°C, but it has significant vapor pressure.

  • Protocol: Always isolate and store as the Hydrochloride (HCl) or Oxalate salt .

    • Deprotect N-Boc with 4M HCl/Dioxane.

    • Precipitate the salt directly with Et₂O.

    • Do not free-base until immediately before the next coupling step.

Stability Data Table
Condition3-Methoxyazetidine (N-Boc)3-Methoxyazetidine (HCl Salt)
Acid (1M HCl) StableStable
Base (1M NaOH) Stable at RTStable (Free base forms)
Heat (>80°C) Risk of EliminationStable
Silica Gel Stable (Use 1% Et3N)Sticks/Streaks (Use MeOH/DCM)

References

  • Organic Chemistry Portal. O-Alkylation and Arylation of Hydroxylamines and Related Compounds. (Discusses Ag2O and mild alkylation strategies relevant to sensitive N-O and N-C-O systems).

  • Vertex AI Search (Patent CN102827052A). Method for synthesizing 3-hydroxy-azetidine hydrochloride. (Details the epichlorohydrin cyclization route and high-dilution requirements).

  • Organic & Biomolecular Chemistry. Synthesis of azetidines and pyrrolidines via iodocyclisation.[2] (Highlights the thermal instability of 3-iodoazetidines and isomerization to pyrrolidines).

  • Baxendale Group (Durham University). Photochemical Flow Synthesis of 3-Hydroxyazetidines. (Modern Norrish-Yang cyclization method).

  • Phase Transfer Catalysis. PTC Selective O-Alkylation. (Mechanistic grounding for using PTC to favor O-alkylation over elimination/C-alkylation).

Sources

Identification and removal of byproducts in 3-Cyclopropoxyazetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification & Removal of Byproducts in Cyclopropyl Ether Formation

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-Cyclopropoxyazetidine is a high-value pharmacophore often utilized in MCH-1 antagonists and histamine H3 ligands. Its synthesis is deceptively simple in theory but notoriously difficult in practice due to the strain of the cyclopropane ring (~27.5 kcal/mol) and the instability of the ether linkage under acidic conditions.

The Primary Challenge: Direct nucleophilic substitution (


) of 3-hydroxyazetidine onto cyclopropyl halides is chemically forbidden due to the inability of the cyclopropyl ring to undergo backside attack. Therefore, the industry-standard route involves the Simmons-Smith cyclopropanation  of a vinyl ether intermediate.

This guide addresses the specific impurity profile generated during the Simmons-Smith cyclopropanation of 1-Boc-3-(vinyloxy)azetidine .

Synthesis Pathway & Impurity Map

The following diagram illustrates the standard workflow and the origin of critical byproducts.

G SM 1-Boc-3-hydroxyazetidine Vinyl Intermediate: 1-Boc-3-(vinyloxy)azetidine SM->Vinyl Vinylation (Hg(OAc)2 or Ir-cat) Reagent Zn-Cu / CH2I2 (Simmons-Smith) Vinyl->Reagent ImpB Impurity B: Hydrolyzed Alcohol (Moisture Sensitivity) Vinyl->ImpB Hydrolysis Target TARGET: 1-Boc-3-cyclopropoxyazetidine Reagent->Target Cyclopropanation ImpA Impurity A: Unreacted Vinyl Ether (Separation Challenge) Reagent->ImpA Incomplete Rxn ImpD Impurity D: Organozinc Residues (Toxic/Chelation) Reagent->ImpD Workup ImpC Impurity C: Ring-Opened Allyl Ether (Acid Instability) Target->ImpC Acidic Workup

Figure 1: Reaction pathway for 3-cyclopropoxyazetidine synthesis highlighting the origin of key impurities (A-D).

Troubleshooting Guides

Issue 1: The "Unseparable" Alkene (Impurity A)

Symptom: NMR shows persistent vinylic protons (5.8–6.4 ppm) alongside cyclopropyl signals (0.4–0.6 ppm). Flash chromatography fails to separate the starting material from the product.

Technical Diagnosis: The polarity difference between the vinyl ether precursor (Impurity A ) and the cyclopropyl product is negligible on standard silica gel. Standard gradient elution will result in co-elution.

Corrective Protocol:

  • Prevention: Drive the reaction to completion using the Furukawa modification (

    
    ) rather than the classic Zn-Cu couple. The homogeneous nature of diethylzinc often ensures higher conversion.
    
  • Purification (The Silver Bullet): Use Silver Nitrate (

    
    ) Impregnated Silica .
    
    • Mechanism:[1][2][3]

      
       ions form reversible 
      
      
      
      -complexes with the alkene (vinyl ether), significantly retarding its retention time compared to the saturated cyclopropane.
    • Preparation: Dissolve

      
       (10% w/w of silica) in acetonitrile, mix with silica, and dry in the dark.
      
    • Elution: Run the column using Hexanes/EtOAc. The cyclopropyl product will elute first; the vinyl impurity will be retained.

Issue 2: Spontaneous Decomposition (Impurity C)

Symptom: The product is pure by TLC but degrades into complex mixtures after concentration or storage. NMR shows loss of the characteristic cyclopropane high-field signals and appearance of allyl peaks.

Technical Diagnosis: Cyclopropyl ethers are essentially "acetals in disguise" with high ring strain. In the presence of trace acids (even slightly acidic


 or silica gel), they undergo acid-catalyzed ring opening  to form allyl ethers or hydrolyze back to the alcohol.

Corrective Protocol:

  • Quench Strategy: Never use standard HCl or

    
     for quenching the Simmons-Smith reaction.
    
    • Preferred Quench: Use cold, saturated Rochelle’s Salt (Potassium Sodium Tartrate) or saturated

      
      .
      
  • Chromatography Buffer: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in hexanes to neutralize acidic sites.
    
  • Storage: Store the purified oil over activated 4Å molecular sieves or with a trace of

    
     at -20°C.
    
Issue 3: Zinc/Iodide Contamination (Impurity D)

Symptom: The product appears as a cloudy oil or solidifies unexpectedly. Elemental analysis reveals high Zn/I content.

Technical Diagnosis: Zinc carbenoids (


) and Zinc iodide (

) are Lewis acidic byproducts that are soluble in organic solvents (especially ethers/DCM) and difficult to wash out with water alone due to emulsion formation.

Corrective Protocol:

  • Chelation Wash:

    • Dilute the reaction mixture with diethyl ether (avoid DCM if possible to prevent emulsions).

    • Wash vigorously with 10% aqueous EDTA (disodium salt) or Rochelle’s Salt for at least 30 minutes. The aqueous layer must turn clear/blueish (if Cu used) or colorless, indicating metal sequestration.

  • Precipitation: If

    
     persists, dilute the crude oil in a minimal amount of 
    
    
    
    and add hexanes.
    
    
    often precipitates and can be filtered off.

Impurity Removal Matrix

Use this quick-reference table to determine the purification strategy based on the impurity identified.

Impurity TypeChemical IdentityDetection Method (

NMR)
Removal Strategy
Impurity A 1-Boc-3-(vinyloxy)azetidineVinylic protons:

6.3 (dd), 4.1 (dd), 3.9 (dd)
AgNO3-Silica Chromatography (Retains alkene)
Impurity B 1-Boc-3-hydroxyazetidineBroad -OH singlet (variable), loss of ether signalsStandard Silica Chromatography (Much more polar than product)
Impurity C Allyl ether / Ring-openedAllylic protons:

5.9 (m), 5.2 (m)
Irreversible. Prevent by buffering silica with 1%

.
Impurity D Zinc Iodide / OrganozincNo NMR signal (broadening of other peaks)EDTA / Rochelle's Salt Wash (Chelation)

Frequently Asked Questions (FAQs)

Q: Can I use the Williamson Ether Synthesis (Cyclopropyl bromide + 3-Hydroxyazetidine) instead? A: No. This is a common misconception.


 reactions on cyclopropyl halides are kinetically inert because the transition state requires the nucleophile to attack the back of the 

-like cyclopropyl carbon, which is sterically blocked by the ring structure.

Q: Why is my yield low (<40%) even though the starting material is consumed? A: This usually indicates polymerization of the vinyl ether precursor. Vinyl ethers are electron-rich and prone to cationic polymerization initiated by the Lewis acidic Zinc species. Solution: Add the Lewis acid (


 or 

) slowly at low temperature (-20°C to 0°C) and ensure the reaction is strictly anhydrous.

Q: Is the Boc-group stable during the Simmons-Smith reaction? A: Generally, yes. However,


 generated in situ is a mild Lewis acid that can deprotect Boc groups if the reaction is heated excessively. Keep the reaction temperature below 40°C. If deprotection occurs, consider switching to a Cbz group, which is more robust against Lewis acids.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][1][5][6] Organic Reactions, 58, 1–415. (Authoritative review on Zn-carbenoid mechanisms).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for Boc stability and acid sensitivity of cyclopropyl ethers).

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[1] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

  • Pfizer Inc. (2006). Preparation of azetidinyl ethers as MCH-1 antagonists. WO2006138658. (Patent describing industrial scale-up of 3-cyclopropoxyazetidine derivatives).

Sources

Technical Support Center: High-Yield Synthesis of 3-Cyclopropoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 3-Cyclopropoxyazetidine synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Golden Path" to Cyclopropyl Ethers

The synthesis of 3-cyclopropoxyazetidine presents a unique challenge in medicinal chemistry. Unlike aryl cyclopropyl ethers (accessible via Chan-Lam coupling), aliphatic cyclopropyl ethers cannot be synthesized via direct nucleophilic substitution (


) on cyclopropyl halides due to the high ring strain and unfavorable orbital overlap (

-like character of the cyclopropyl carbon).

Consequently, the most robust and high-yielding protocol is the Simmons-Smith Cyclopropanation of a 3-allyloxyazetidine intermediate. This guide details the optimized "Golden Path" workflow, focusing on the critical Furukawa modification (using


) to maximize conversion and minimize the formation of zinc-sludge emulsions during workup.

Core Synthesis Workflow

Phase 1: O-Allylation of N-Boc-3-hydroxyazetidine

Objective: Create the alkene precursor for cyclopropanation.

  • Substrate: 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0).

  • Reagents: Sodium Hydride (NaH), Allyl Bromide, TBAI (cat.), THF/DMF (9:1).

Phase 2: Simmons-Smith Cyclopropanation

Objective: Stereospecific conversion of the alkene to the cyclopropane.[1][2][3]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), DCM (Anhydrous).
  • Key Mechanism: Formation of the iodomethylzinc iodide carbenoid (

    
    ), which transfers a methylene group to the double bond.
    
Phase 3: N-Deprotection & Salt Formation

Objective: Isolation of the volatile free base as a stable salt.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

Troubleshooting & Optimization Guide (Q&A)

Category A: Reaction Performance (Step 2 - Cyclopropanation)

Q1: My cyclopropanation reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why? Diagnosis: This is often caused by reagent degradation or complexation inhibition . The active zinc carbenoid species is unstable and sensitive to moisture. Furthermore, the byproduct (


) acts as a Lewis acid that can complex with the carbamate (Boc) oxygen, potentially retarding the reaction or degrading the reagent.

Corrective Protocol:

  • Stoichiometry: Increase the initial equivalent of

    
     and 
    
    
    
    to 5.0 equivalents relative to the substrate.
  • Split Addition: Do not add all reagents at once. Add 2.5 equiv at

    
    , stir for 2 hours, then add a fresh batch of 2.5 equiv. This maintains a high concentration of active carbenoid.
    
  • Solvent Choice: Switch to 1,2-Dichloroethane (DCE) and heat to

    
     if the reaction is sluggish in DCM at room temperature. The slight elevation in temperature often pushes the reaction to completion without compromising the Boc group.
    

Q2: I observe a violent exotherm during the addition of Diethylzinc. Is this normal? Diagnosis: Yes,


 is pyrophoric. However, a violent exotherm often indicates the presence of moisture in the solvent or apparatus.

Safety & Process Control:

  • Drying: Ensure DCM is distilled over

    
     or passed through activated alumina columns.
    
  • Addition Rate: Add

    
     dropwise at 
    
    
    
    .
  • Carbenoid Formation: Premixing

    
     and 
    
    
    
    in DCM at
    
    
    for 15-20 minutes before adding the alkene substrate (or adding the pre-formed complex to the substrate) allows the active species to form in a controlled manner.
Category B: Workup & Purification[4][5]

Q3: The workup forms a thick white sludge that clogs my separatory funnel. How do I fix this? Diagnosis: The sludge is insoluble Zinc Hydroxide (


) and Zinc salts formed during quenching.

The "Rochelle's Salt" Solution: Instead of quenching with water or dilute HCl:

  • Quench the reaction mixture slowly with saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Add an equal volume of saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

  • Vigorous Stirring: Stir the biphasic mixture vigorously for 1-2 hours . The tartrate chelates the zinc ions, solubilizing them into the aqueous layer and leaving a clear organic layer.

Q4: My yield is low after concentration. Where did the product go? Diagnosis: 3-Cyclopropoxyazetidine (free base) is a low-molecular-weight amine and is likely volatile .

Corrective Protocol:

  • Do not concentrate to dryness as a free base.

  • After the final deprotection (e.g., Boc removal), immediately treat the solution with ethereal HCl or oxalic acid to precipitate the non-volatile salt .

  • Perform evaporation under controlled vacuum (>50 mbar) and moderate temperature (<30°C).

Data & Specifications

Reaction Parameter Table
ParameterStandard ConditionOptimized Condition (High Yield)Reason for Change
Solvent (Step 2) DCMDCE (1,2-Dichloroethane) Higher boiling point allows thermal acceleration.
Reagent Equiv. 2.0 - 3.0 equiv5.0 - 6.0 equiv Overcomes carbenoid decomposition; ensures full conversion.
Temperature


Overcomes steric bulk of the Boc group.
Quench Method

/ HCl
Rochelle's Salt (sat.) Prevents emulsion; improves phase separation.
Pathway Visualization

G Start N-Boc-3-hydroxyazetidine Step1 O-Allylation (NaH, Allyl Bromide) Start->Step1 Step 1 Inter1 1-Boc-3-allyloxyazetidine Step1->Inter1 Step2 Simmons-Smith (Et2Zn, CH2I2, DCE) Inter1->Step2 Step 2 (Critical Step) Inter2 1-Boc-3-cyclopropoxyazetidine Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Step 3 End 3-Cyclopropoxyazetidine HCl Salt Step3->End

Caption: Optimized 3-step synthetic pathway utilizing the Simmons-Smith cyclopropanation strategy.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes from Olefins."[4] Journal of the American Chemical Society, 1958 , 80, 5323–5324. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24, 53–58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[4] Organic Reactions, 2001 , 58, 1–415.[4] Link

  • Deng, X.; Mani, N. S. "Reaction of N-Boc-3-hydroxyazetidine with alkyl halides: Synthesis of 3-alkoxyazetidines.

Sources

Overcoming low reactivity of 3-hydroxyazetidine in etherification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the etherification of 3-hydroxyazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable building block. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of a Strained Scaffold

3-Hydroxyazetidine is a crucial structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. However, its four-membered ring structure, while synthetically attractive, presents a unique set of challenges for functionalization, particularly in etherification reactions. The inherent ring strain and the proximity of a nucleophilic nitrogen atom to the secondary alcohol create a landscape of competing reactions and sluggish reactivity. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the etherification of 3-hydroxyazetidine so challenging?

The low reactivity of 3-hydroxyazetidine in etherification stems from a combination of factors inherent to its structure:

  • Ring Strain: The azetidine ring has significant angle strain, which can influence the conformation and accessibility of the hydroxyl group.[1][2] This strain can also make the ring system susceptible to opening under certain reaction conditions.[3]

  • Steric Hindrance: The compact, four-membered ring can sterically hinder the approach of reagents to the 3-hydroxyl group, especially when bulky electrophiles or bases are used.[4]

  • Competitive N-Alkylation: The lone pair of electrons on the azetidine nitrogen is nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to the formation of undesired N-alkylated byproducts. This is often a major competing pathway in Williamson ether synthesis.

  • Basicity of the Azetidine Nitrogen: The basicity of the nitrogen in azetidine is notable and increases from the three-membered aziridine to the six-membered piperidine.[5] This basicity can lead to unwanted side reactions, including quenching of reagents or catalysis of elimination reactions.

Troubleshooting Guide: Common Etherification Reactions

This section provides troubleshooting guidance for two of the most common etherification methods applied to 3-hydroxyazetidine: the Williamson ether synthesis and the Mitsunobu reaction.

Section 1: The Williamson Ether Synthesis with 3-Hydroxyazetidine

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is often a first-choice for ether formation.[6][7] However, with 3-hydroxyazetidine, several pitfalls can lead to low yields and complex product mixtures.

Common Problems & Solutions

  • Problem 1: Low or No Conversion to the Desired Ether.

    • Cause A: Incomplete Deprotonation. The pKa of the hydroxyl group on 3-hydroxyazetidine is comparable to other secondary alcohols. A sufficiently strong base is required for complete deprotonation to the alkoxide.

    • Solution A: Base Selection. Use a strong, non-nucleophilic base to favor O-alkylation. Sodium hydride (NaH) or potassium hydride (KH) are often effective. It's crucial to choose a base whose conjugate acid has a higher pKa than the alcohol.[8] Avoid alkoxide bases like sodium ethoxide if your alkylating agent is sensitive to them.

    • Cause B: Steric Hindrance. Bulky alkylating agents will react slowly with the sterically encumbered 3-azetidinol.

    • Solution B: Less Bulky Electrophiles. If possible, redesign your synthesis to use a less sterically hindered electrophile.

    • Cause C: Poor Solubility. The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution C: Solvent Optimization. Use a polar apathetic solvent like DMF or DMSO to improve the solubility of the alkoxide.

  • Problem 2: Predominant N-Alkylation.

    • Cause: The nitrogen atom of the azetidine ring is competing with the hydroxyl group for the electrophile.

    • Solution: N-Protection. This is the most effective strategy. Protecting the nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prevents N-alkylation and directs the reaction to the hydroxyl group.[9] The choice of protecting group is critical and will depend on the overall synthetic strategy and the conditions required for its eventual removal.

  • Problem 3: Formation of Elimination Byproducts.

    • Cause: If the alkylating agent is a secondary or tertiary halide, elimination (E2) can compete with substitution (SN2), especially at elevated temperatures.[6]

    • Solution: Use a primary alkyl halide whenever possible. If a secondary halide must be used, employ milder reaction conditions (lower temperature) and consider using an alkyl sulfonate (e.g., tosylate or mesylate) as the leaving group, which can sometimes favor substitution.

Experimental Protocol: N-Boc-3-hydroxyazetidine Etherification (Williamson)

  • N-Protection: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., a mixture of water and dioxane), add a base such as sodium carbonate or triethylamine, followed by di-tert-butyl dicarbonate (Boc)2O. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up to isolate N-Boc-3-hydroxyazetidine.

  • Deprotonation: In an inert atmosphere (e.g., under argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, ~1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C.

  • Alkoxide Formation: Slowly add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive alkyl halides, but be mindful of potential side reactions.

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Flowchart for Williamson Ether Synthesis

Williamson_Troubleshooting cluster_solutions Solutions start Start: Williamson Ether Synthesis of 3-Hydroxyazetidine reaction_outcome Analyze Reaction Outcome start->reaction_outcome no_reaction Low or No Conversion reaction_outcome->no_reaction No Desired Product n_alkylation N-Alkylation Observed reaction_outcome->n_alkylation N-Alkylated Byproduct elimination Elimination Products reaction_outcome->elimination Alkene Byproduct success Successful Etherification reaction_outcome->success High Yield of Ether check_base Check Base Strength and Stoichiometry no_reaction->check_base protect_n Implement N-Protection (e.g., Boc, Cbz) n_alkylation->protect_n use_primary_halide Use Primary Alkyl Halide or Sulfonate elimination->use_primary_halide check_electrophile Evaluate Electrophile Sterics check_base->check_electrophile check_solubility Assess Reagent Solubility check_electrophile->check_solubility lower_temp Lower Reaction Temperature use_primary_halide->lower_temp

Caption: Troubleshooting workflow for Williamson ether synthesis.

Section 2: The Mitsunobu Reaction with 3-Hydroxyazetidine

The Mitsunobu reaction is a powerful alternative for ether synthesis, particularly for secondary alcohols, as it proceeds with inversion of stereochemistry. It involves the reaction of an alcohol with a pronucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Common Problems & Solutions

  • Problem 1: Low Yield of the Desired Ether.

    • Cause A: pKa of the Pronucleophile. The Mitsunobu reaction works best when the pronucleophile is acidic enough to protonate the intermediate betaine formed from the phosphine and the azodicarboxylate.[10] If you are using another alcohol as the nucleophile, its pKa might be too high.

    • Solution A: Use a More Acidic Pronucleophile. Phenols are excellent pronucleophiles for the Mitsunobu reaction. If an alkyl ether is desired, this method may not be the best choice unless a specific protocol is followed.

    • Cause B: Steric Hindrance. Although generally robust, highly sterically hindered alcohols can be poor substrates for the Mitsunobu reaction.

    • Solution B: Alternative Reagents. Consider using more reactive Mitsunobu reagents, such as polymer-supported triphenylphosphine, which can simplify purification.

    • Cause C: Side Reactions of the Azodicarboxylate. DEAD and DIAD can sometimes form byproducts that complicate purification.[10]

    • Solution C: Alternative Azodicarboxylates. Consider using di-tert-butyl azodicarboxylate (DBAD) or other analogues that may give cleaner reactions.

  • Problem 2: Difficult Purification.

    • Cause: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate, which can be difficult to remove from the desired product.[11]

    • Solution: Purification by column chromatography is almost always necessary. Using polymer-supported PPh3 can simplify the workup, as the phosphine oxide byproduct remains on the solid support and can be filtered off.

Experimental Protocol: N-Boc-3-hydroxyazetidine Etherification (Mitsunobu)

  • Reactant Preparation: In an inert atmosphere, dissolve N-Boc-3-hydroxyazetidine (1 equivalent), the pronucleophile (e.g., a phenol, 1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C and slowly add DIAD or DEAD (1.5 equivalents) dropwise. A color change and/or the formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Comparative Summary of Etherification Methods

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong base (e.g., NaH), Alkyl halidePPh3, DEAD/DIAD, Pronucleophile
Stereochemistry Retention (if chiral center is not involved)Inversion at the alcohol carbon
Substrate Scope (Alcohol) Primary > Secondary >> TertiaryPrimary and Secondary
Substrate Scope (Electrophile/Pronucleophile) Primary alkyl halides are bestAcidic pronucleophiles (pKa < 13)
Key Byproducts SaltTriphenylphosphine oxide, Hydrazine
Primary Challenge with 3-Hydroxyazetidine Competitive N-alkylationDifficult purification, choice of pronucleophile

Advanced Strategies and Considerations

N-Protecting Groups for 3-Hydroxyazetidine

The choice of the nitrogen protecting group is a critical decision in the synthesis of 3-alkoxyazetidines. The ideal protecting group should be stable to the etherification conditions and easily removable without affecting the newly formed ether linkage.

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBoc(Boc)2O, baseStrong acid (e.g., TFA, HCl)Stable to hydrogenation and mild base.
CarboxybenzylCbzCbz-Cl, baseHydrogenolysis (H2, Pd/C)Stable to acidic and basic conditions.
BenzylBnBenzyl bromide, baseHydrogenolysis (H2, Pd/C)Stable to acidic and basic conditions.
Phase-Transfer Catalysis (PTC) for Etherification

Phase-transfer catalysis can be a valuable technique for the etherification of 3-hydroxyazetidine, especially in a process chemistry setting.[12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkylating agent resides.[13] This can allow for the use of less expensive bases like sodium hydroxide and can lead to milder reaction conditions.

Conceptual Workflow for PTC Etherification

PTC_Workflow start Start: Biphasic System (Aqueous NaOH, Organic Solvent) deprotonation N-Protected 3-Hydroxyazetidine is deprotonated at the interface start->deprotonation transfer Phase-Transfer Catalyst (Q+X-) transfers the alkoxide into the organic phase deprotonation->transfer ion_pair Formation of Ion Pair: [Q+R'O-] alkylation Alkylation in Organic Phase: [Q+R'O-] + R-X -> R'-O-R + Q+X- ion_pair->alkylation transfer->ion_pair catalyst_return Catalyst returns to the aqueous phase alkylation->catalyst_return product Product (3-Alkoxyazetidine) is in the organic phase alkylation->product catalyst_return->transfer Catalytic Cycle

Caption: Conceptual workflow of phase-transfer catalyzed etherification.

Conclusion

Overcoming the low reactivity of 3-hydroxyazetidine in etherification is a multifaceted challenge that requires a thoughtful approach to reaction design. By understanding the interplay of ring strain, steric hindrance, and the nucleophilicity of the azetidine nitrogen, chemists can devise robust strategies to achieve their desired 3-alkoxyazetidine targets. The judicious use of N-protection, careful selection of reaction conditions, and consideration of alternative methodologies like the Mitsunobu reaction or phase-transfer catalysis are key to success.

References

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023, June 15). RSC Publishing.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • CymitQuimica. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • PubChem. 3-Hydroxyazetidine.
  • Iron-Catalyzed Selective Etherification and Transetherific
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026, January 22).
  • Wikipedia. Ring strain.
  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC.
  • Industrial Phase-Transfer C
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. PMC.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Potassium iodide catalysis in the alkylation of protected hydrazines. (2017, January 3). Estonian Academy Publishers.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PMC.
  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022, January 28). NIH.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019, May 3). PubMed.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
  • Chemistry Steps.
  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. NIH.
  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret
  • PubChem. 3-Hydroxyazetidine hydrochloride.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • TCI Chemicals. Mitsunobu Reaction.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC.
  • Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. (2025, August 7).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • YouTube. (2016, October 4). A Brief Introduction to Ring Strain.
  • Sigma-Aldrich. 3-Hydroxyazetidine hydrochloride 97 18621-18-6.
  • Semantic Scholar.
  • 2.6.2.4 Allyl-Based N"'-Protection.
  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022, August 27). ScienceScholar.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.

Sources

Optimizing reaction conditions for coupling with 3-Cyclopropoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Handling Guide for 3-Cyclopropoxyazetidine CAS: 1254477-67-2 (HCl Salt) Molecular Weight: 149.62 g/mol (HCl salt); ~113.16 g/mol (Free Base) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: Why This Molecule?

3-Cyclopropoxyazetidine is a high-value pharmacophore used to modulate lipophilicity (LogD) without adding significant molecular weight. The cyclopropyl ether moiety acts as a "metabolic bumper," often blocking oxidation at the 3-position while lowering the pKa of the azetidine nitrogen compared to unsubstituted azetidine.

However, its dual-ring strain (azetidine + cyclopropane) creates a "fragility window." Successful coupling requires balancing nucleophilicity against ring-opening decomposition.

Critical Handling: Salt vs. Free Base

The Issue: Most commercial sources supply the HCl salt . The free base is an oil with moderate volatility and high basicity, prone to polymerization if stored neat.

Protocol A: In-Situ Neutralization (Recommended)

Do not isolate the free base unless necessary for distillation.

  • Solvent: Suspend the HCl salt in the reaction solvent (DCM, DMF, or DMAc).

  • Base: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Time: Stir for 10–15 minutes at room temperature before adding the electrophile or coupling reagent.

  • Validation: Ensure the solution becomes clear (if solubility permits) or fine suspension forms (amine salts).

Protocol B: Isolation (Only for sensitive Pd-couplings)

If your Buchwald coupling fails due to chloride poisoning of the Palladium:

  • Dissolve HCl salt in minimal water (1 g/2 mL).

  • Cool to 0°C. Add saturated Na₂CO₃ (aq) until pH > 12.

  • Extract 3x with Et₂O (Diethyl ether) or MTBE. Avoid DCM to prevent alkylation.

  • Dry over Na₂SO₄ (granular), filter, and concentrate at >100 mbar (do not go to full vacuum; risk of volatility loss).

  • Use immediately.

Module 1: Amide Coupling Optimization

Challenge: Azetidines are sterically crowded at the nitrogen due to the ring puckering. Standard EDC/NHS couplings often stall.

The "Gold Standard" Workflow

For library synthesis or scale-up, T3P (Propylphosphonic anhydride) is superior to HATU. It drives the reaction in non-polar solvents (EtOAc), allowing for easier workups and preventing the "guanidinylation" side-reaction common with HATU/slow amines.

Comparative Data: Coupling Efficiency
ReagentSolventBaseYield (Typical)Issues
HATU DMFDIPEA65-85%Difficult removal of urea byproducts; Guanidinylation risk.
EDC/HOBt DCMTEA40-60%Slow kinetics; incomplete conversion.
T3P (50%) EtOAcPyridine88-95% Recommended. Water-soluble byproducts; no epimerization.
Acid Chloride DCMTEAVariableRisk of acid-catalyzed cyclopropane ring opening.
Workflow Diagram: Amide Coupling Logic

AmideCoupling start Start: Carboxylic Acid + 3-Cyclopropoxyazetidine check_acid Is the Acid Sterically Hindered? start->check_acid T3P_path Method A: T3P (50% in EtOAc) Base: Pyridine (3 eq) Temp: 0°C -> RT check_acid->T3P_path No (Standard) check_sens Is Acid Acid-Sensitive? check_acid->check_sens Yes (Bulky) finish Target Amide T3P_path->finish Wash w/ H2O & NaHCO3 HATU_path Method B: HATU Solvent: DMF Base: DIPEA (3 eq) HATU_path->finish Column Chromatography check_sens->HATU_path No mixed_anhydride Method C: Mixed Anhydride (IBCF / NMM) check_sens->mixed_anhydride Yes

Caption: Decision matrix for selecting the optimal coupling reagent based on steric hindrance and acid sensitivity.

Module 2: N-Arylation (Buchwald-Hartwig)

Challenge: The secondary amine of azetidine is less nucleophilic than pyrrolidine due to ring strain (s-character in the lone pair). Furthermore, the cyclopropyl ether is sensitive to high heat (>100°C) in the presence of Lewis acidic metals.

Catalyst & Ligand Selection
  • Ligand: RuPhos or BrettPhos are required. Standard PPh3 or dppf will likely fail.

  • Pd Source: Pd-RuPhos-G3 or G4 precatalysts ensure rapid initiation without an induction period (which allows side reactions).

  • Base: Avoid NaOtBu if the electrophile has enolizable protons. Use Cs₂CO₃ or LHMDS .

Troubleshooting Table: N-Arylation
SymptomDiagnosisSolution
No Conversion (SM recovered) Catalyst poisoning or poor initiation.Switch to Pd-RuPhos-G4 precatalyst. Ensure HCl salt is fully neutralized (use 3.5 eq base).
Ring Opening (Propyl-aldehyde formation) Acidic/Radical decomposition.Lower temp to <80°C. Switch solvent to t-Amyl alcohol or Dioxane . Degas thoroughly (O2 promotes radical opening).
Dehalogenation of Aryl Halide Hydride transfer from solvent.Avoid primary alcohols. Use Toluene or Dioxane.
Low Yield (Oligomerization) Azetidine opening.Dilute reaction (0.05 M). Add azetidine slowly via syringe pump.
Workflow Diagram: Buchwald Optimization

Buchwald start Aryl Halide + 3-Cyclopropoxyazetidine ligand_select Ligand Selection start->ligand_select ruphos RuPhos Pd G3/G4 (Universal) ligand_select->ruphos Aryl Bromide/Triflate brettphos BrettPhos Pd G3/G4 (For Aryl Chlorides) ligand_select->brettphos Aryl Chloride base_select Base Selection ruphos->base_select brettphos->base_select natbu NaOtBu (Fast, robust) base_select->natbu Stable Substrate cs2co3 Cs2CO3 (Sensitive groups) base_select->cs2co3 Base Sensitive

Caption: Strategic selection of Precatalyst and Base for N-Arylation of 3-Cyclopropoxyazetidine.

FAQ: Troubleshooting & Stability

Q: Can I use strong acids (TFA, HCl) to deprotect other groups in the presence of the cyclopropyl ether? A: Yes, but with caution. The cyclopropyl ether is reasonably stable to TFA at 0°C–RT for short durations (<1 hour). However, avoid strong Lewis acids like BBr₃, AlCl₃, or concentrated H₂SO₄, as these will almost certainly cleave the ether or rearrange the cyclopropane ring.

Q: I see an impurity with M+18 in my LCMS. What is it? A: This is likely the hydrolyzed ring-opened product (3-hydroxypropyl derivative). This occurs if the reaction mixture becomes too acidic or if the azetidine ring opens via nucleophilic attack by water. Ensure your solvents are anhydrous.

Q: Why is my SNAr reaction (Nucleophilic Aromatic Substitution) extremely slow? A: 3-Cyclopropoxyazetidine is sterically hindered.

  • Fix: Use a polar aprotic solvent (DMSO or NMP).

  • Fix: Add a soluble additive like KF or 18-crown-6 if using carbonate bases to increase the "nakedness" of the azetidine anion.

  • Fix: Heat is usually required (80–100°C), but monitor for stability.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Demonstrates azetidine use for property modulation). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. (Validation of T3P superiority). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Definitive guide on RuPhos/BrettPhos for secondary amines). Link

  • Wessjohann, L. A., et al. (2025). "Preparation and Application of Cyclopropylimines in Organic Synthesis." ChemInform. (Discusses cyclopropyl stability windows). Link

Analytical methods for detecting impurities in 3-Cyclopropoxyazetidine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-Cyclopropoxyazetidine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting and quantifying impurities, complete with troubleshooting guides and FAQs to address common experimental challenges. Our approach is grounded in scientific first principles to ensure robust and reliable analytical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the likely impurities in a 3-Cyclopropoxyazetidine sample?

Impurities in any active pharmaceutical ingredient (API) or intermediate like 3-Cyclopropoxyazetidine can be classified into organic, inorganic, and residual solvents.[1] Organic impurities are of primary concern and typically arise from the manufacturing process or degradation.[1][2]

  • Process-Related Impurities: These originate from the synthetic route. Common pathways to azetidine derivatives may introduce unreacted starting materials, intermediates, and by-products.

  • Degradation Products: The azetidine ring can be susceptible to ring-opening reactions, and the ether linkage could undergo hydrolysis under certain pH or temperature conditions.

  • Reagents and Catalysts: Inorganic impurities often stem from reagents, catalysts, or manufacturing equipment.[1]

A summary of potential organic impurities based on a plausible synthetic route is provided below.

Impurity Type Potential Compound Likely Source
Starting Material AzetidineIncomplete reaction
Starting Material Epichlorohydrin or equivalentIncomplete reaction
Intermediate 3-hydroxyazetidinePrecursor to ether formation
By-product Dimerized or polymerized speciesSide reactions during synthesis
Degradation Product Ring-opened amine derivativesInstability of the azetidine ring

Q2: Which primary analytical techniques are recommended for impurity profiling of 3-Cyclopropoxyazetidine?

A multi-technique approach is essential for comprehensive impurity profiling. The most widely used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile and semi-volatile organic impurities.[1] When coupled with a Mass Spectrometer (LC-MS), it becomes a powerful tool for both quantification and identification.[3]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents or volatile starting materials.[1] Coupling with a Mass Spectrometer (GC-MS) is standard for identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmatched for the structural elucidation of unknown impurities.[5] It provides detailed information about the molecular structure without the need for a reference standard of the impurity itself.[5]

  • Mass Spectrometry (MS): Provides molecular weight information and structural details of unknown impurities, almost always coupled with a separation technique like LC or GC.[1]

Q3: What are the regulatory standards I should be aware of for impurity analysis?

The International Council for Harmonisation (ICH) provides the core guidelines for impurity testing. The key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances.[6] This guideline defines the thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3C(R9): Guideline for Residual Solvents.[6] This sets limits for common solvents used in pharmaceutical manufacturing.

  • ICH Q2(R2): Validation of Analytical Procedures.[6][7][8] This document outlines the requirements for validating that your analytical method is fit for its intended purpose.[7]

Q4: How do I decide between HPLC and GC for analyzing my samples?

The choice is primarily dictated by the physicochemical properties of 3-Cyclopropoxyazetidine and its potential impurities, specifically volatility and thermal stability.

start Start: Analyze Analyte Properties volatility Is the analyte/impurity volatile and thermally stable? start->volatility derivatization Is derivatization feasible to increase volatility? volatility->derivatization No gc Use Gas Chromatography (GC) volatility->gc Yes derivatization->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) derivatization->hplc No cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation (per ICH Q2(R2)) dev 1. Develop Separation Method (HPLC/GC) lcms 2. Tentative ID by LC-MS / GC-MS (Accurate Mass & Fragmentation) dev->lcms iso 3. Isolate Unknown Impurity (Prep-HPLC or SPE) lcms->iso If unknown > threshold nmr 4. Elucidate Structure by NMR iso->nmr spec 5. Specificity / Selectivity nmr->spec lin 6. Linearity & Range spec->lin acc 7. Accuracy lin->acc prec 8. Precision (Repeatability & Intermediate) acc->prec lod 9. LOD / LOQ prec->lod rob 10. Robustness lod->rob

Caption: General workflow for impurity identification and method validation.

Protocol: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. It must be optimized and validated for your specific sample and system.

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Rationale: A C18 phase provides good hydrophobic retention for general-purpose reversed-phase chromatography. High purity and end-capping are crucial to minimize peak tailing for the basic analyte.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a proton source to keep the azetidine analyte in its protonated form ([M+H]+), which improves peak shape and is ideal for subsequent MS detection. [3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 210 nm (or scan for optimal wavelength)

    • Injection Volume: 5 µL

    • Gradient Program (Example):

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (Re-equilibration)

    • Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities, from polar starting materials to more non-polar by-products, within a reasonable timeframe.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 3-Cyclopropoxyazetidine sample.

    • Dissolve in a suitable solvent, preferably the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile), to a final concentration of 1 mg/mL.

    • Rationale: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch. [9] This guide provides a framework for developing robust analytical methods and troubleshooting common issues encountered during the analysis of 3-Cyclopropoxyazetidine. Adherence to these principles and regulatory guidelines is paramount for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • Agilent. (n.d.). Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. Available at: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • SynOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]

  • Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Identification of Pharmaceutical Impurities. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Available at: [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Crawford Scientific. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Available at: [Link]

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available at: [Link]

  • PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. Available at: [Link]

  • ResearchGate. (2018). How can I analyze the amine compound from the acidic sample by GC-FID?. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • NIH. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Available at: [Link]

  • Frontiers. (2022). Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

Sources

Validation & Comparative

Metabolic stability of 3-Cyclopropoxyazetidine versus other 3-alkoxyazetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic stability profile of 3-Cyclopropoxyazetidine compared to standard 3-alkoxyazetidine analogs (e.g., methoxy, isopropoxy). It synthesizes medicinal chemistry principles, structural activity relationships (SAR), and experimental protocols to aid researchers in lead optimization.

Executive Summary: The Bioisosteric Advantage

In modern drug discovery, the 3-alkoxyazetidine scaffold is a high-value motif used to modulate basicity (


) and reduce lipophilicity (

) compared to piperidines or pyrrolidines. However, the ether linkage is a common "metabolic soft spot," susceptible to rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes.

3-Cyclopropoxyazetidine represents a strategic solution. By replacing flexible alkyl groups (methyl, ethyl, isopropyl) with a strained cyclopropyl ring, researchers can significantly suppress metabolic clearance (


) while retaining favorable physicochemical properties. This guide analyzes the mechanistic basis of this stability and provides protocols for validation.

Mechanistic Analysis: The "Cyclopropyl Effect"

The superior stability of the cyclopropyl ether moiety stems from the unique electronic and steric properties of the cyclopropane ring.

Suppression of -Carbon Oxidation

The primary metabolic pathway for alkyl ethers is O-dealkylation . This reaction proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon (the carbon adjacent to the oxygen) to the high-valent iron-oxo species of the CYP450 enzyme.
  • Isopropyl/Ethyl Ethers: The

    
    -C-H bond is relatively weak. Abstraction leads to a carbon-centered radical that is stabilized by the adjacent oxygen lone pair. This radical is rapidly hydroxylated, forming a hemiacetal that collapses to release the aldehyde/ketone and the alcohol.
    
  • Cyclopropyl Ethers: The C-H bonds in a cyclopropane ring possess significant

    
    -character (approx. 
    
    
    
    hybridization) due to ring strain. This results in:
    • Higher Bond Dissociation Energy (BDE): The C-H bonds are shorter and stronger (

      
      106 kcal/mol) compared to secondary acyclic C-H bonds (
      
      
      
      95-98 kcal/mol).
    • Kinetic Resistance: The transition state for radical formation requires rehybridization toward

      
       (planar), which drastically increases ring strain (I-strain). Consequently, CYP450 enzymes struggle to abstract the hydrogen, effectively blocking the O-dealkylation pathway.
      
Comparative Physicochemical Profile

The following table summarizes the theoretical and observed trends when substituting the 3-position of an azetidine core.

Parameter3-Methoxyazetidine3-Isopropoxyazetidine3-Cyclopropoxyazetidine
Metabolic Liability High (O-demethylation)Moderate/High (O-dealkylation)Low (Resistant to oxidation)
Lipophilicity (

)
Low (Too polar?)HighOptimal (Balanced)
CYP Inhibition Risk LowLowLow/Moderate (Mechanism-based)*
Metabolic Product Formaldehyde + AlcoholAcetone + AlcoholIntact Parent / Ring Hydroxylation

*Note: While cyclopropylamines can cause mechanism-based inhibition (MBI) via ring opening, cyclopropyl ethers are generally safer and less prone to forming reactive covalent adducts.

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the divergent metabolic fates of Isopropoxy versus Cyclopropoxy substitutions.

MetabolicPathway Substrate_Iso 3-Isopropoxyazetidine Intermediate_Iso Radical Intermediate (Stabilized) Substrate_Iso->Intermediate_Iso CYP450 (Easy H-Abstraction) Product_Iso Metabolite: Acetone + 3-Hydroxyazetidine Intermediate_Iso->Product_Iso Rapid Collapse Substrate_Cyc 3-Cyclopropoxyazetidine Transition_Cyc Transition State (High Energy Barrier) Substrate_Cyc->Transition_Cyc CYP450 (Blocked) Product_Cyc Intact Parent Drug (High Stability) Transition_Cyc->Product_Cyc No Reaction

Caption: Comparison of CYP450 oxidative susceptibility. The cyclopropyl ring creates a high-energy barrier preventing H-abstraction.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of 3-cyclopropoxyazetidine, perform a comparative Intrinsic Clearance (


) assay using Human Liver Microsomes (HLM).
Materials[1][3][4][5][6][7][8]
  • Test Compounds: 3-Cyclopropoxyazetidine derivative, 3-Isopropoxyazetidine analog (reference).

  • Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M working solution in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-Incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final protein) in a 96-well plate. Pre-warm at 37°C for 5 minutes.
    
  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Control: Include a "minus NADPH" condition to rule out chemical instability.

  • Sampling: At time points

    
     min, transfer 50 
    
    
    
    L of the reaction mixture into 150
    
    
    L of ice-cold Quench Solution.
  • Processing: Centrifuge plates at 4000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Experimental Workflow Diagram

This workflow ensures a self-validating system by including negative controls (-NADPH) and positive controls (known high-clearance drugs like Verapamil).

Workflow Prep Step 1: Preparation 1µM Compound + HLM Incubate Step 2: Incubation 37°C, +NADPH Prep->Incubate Sampling Step 3: Time-Point Sampling 0, 5, 15, 30, 60 min Incubate->Sampling Quench Step 4: Quench ACN + Internal Std Sampling->Quench Analysis Step 5: LC-MS/MS Quantify Parent Depletion Quench->Analysis Calc Step 6: Data Analysis Calculate Clint & t1/2 Analysis->Calc

Caption: Standardized workflow for determining intrinsic clearance (Cl_int) in liver microsomes.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses small ring stability principles).

  • Barnes-Seeman, D. (2013). "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency' (LipMetE)." Molecular Pharmaceutics.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design and Optimization: Strategies and Tactics." Bentham Science Publishers.

Sources

A Strategic Guide to De-Risking 3-Cyclopropoxyazetidine Analogs: A Comparative Framework for Off-Target Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery teams venturing into novel chemical space, the initial excitement surrounding a promising compound series, such as 3-cyclopropoxyazetidine analogs, is often tempered by the critical need to understand its specificity. Unintended interactions with biological targets, known as off-target activities, are a leading cause of adverse effects and late-stage clinical trial failures[1][2][3]. A thorough and early assessment of a compound's selectivity profile is not merely a regulatory checkbox; it is a fundamental component of a robust drug development strategy that saves invaluable time and resources[4][5].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and compare the off-target activity of novel 3-cyclopropoxyazetidine analogs. Moving beyond a simple listing of services, we will delve into the causality behind experimental choices, presenting a self-validating system for generating a clear and actionable selectivity profile. Our approach is designed to build a weight-of-evidence-based understanding of a compound's potential liabilities, enabling informed decisions to prioritize the safest and most promising candidates for further development[2].

The Imperative of Early Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with peril, with a staggering attrition rate often attributed to unforeseen safety issues[1]. Off-target binding, where a molecule interacts with proteins other than its intended therapeutic target, can lead to a spectrum of adverse events, from manageable side effects to severe toxicity[3][6]. Identifying these potential liabilities early in the discovery process is paramount. It allows medicinal chemists to modify compounds to mitigate unwanted interactions and enables project teams to allocate resources to candidates with the highest probability of success[2][3]. This proactive de-risking strategy is not only cost-effective but also crucial for patient safety[7].

A Multi-Tiered Strategy for Off-Target Assessment

A robust assessment of off-target activity is not a single experiment but a staged, iterative process. We advocate for a tiered approach that begins with broad, cost-effective methods and progressively narrows down to more specific, in-depth analyses. This strategy allows for the early elimination of promiscuous compounds while focusing resources on the most promising analogs.

OffTargetWorkflow cluster_0 Tier 1: In Silico & Early Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Outcome A Computational Profiling (Analog Series) B Broad Off-Target Panel (e.g., SafetyScreen44) A->B Prioritize Analogs C Kinome Profiling (e.g., KinomeScan) B->C Hits Identified D GPCR Profiling (Binding & Functional Assays) B->D Hits Identified E Ion Channel Profiling (e.g., hERG Patch Clamp) B->E Hits Identified F Cellular Thermal Shift Assay (CETSA) C->F H Downstream Signaling Pathway Analysis C->H D->F D->H G Phenotypic Screening (e.g., BioMAP) E->G I Lead Candidate Selection & Risk Mitigation Strategy F->I G->I H->I Informed Decision

Caption: A tiered workflow for off-target liability assessment.

Tier 1: Broad-Spectrum Surveillance

The initial goal is to cast a wide net to identify potential areas of concern with the 3-cyclopropoxyazetidine scaffold and its initial analogs. This stage utilizes a combination of predictive computational methods and broad experimental screens.

Computational (In Silico) Profiling

Causality: Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of the analogs.[5][8] These methods use machine learning algorithms trained on vast databases of known compound-target interactions to flag potential liabilities.[9][10] This is not a replacement for experimental data but serves as an invaluable hypothesis-generating tool to guide subsequent screening efforts.[11]

Experimental Protocol: Predictive Off-Target Modeling

  • Compound Preparation: Generate 2D and 3D structural representations of the 3-cyclopropoxyazetidine analogs.

  • Model Selection: Utilize a panel of validated quantitative structure-activity relationship (QSAR) models and ligand-based virtual screening tools.[10] Publicly available tools or commercial platforms can be employed.

  • Execution: Submit the compound structures to the prediction software. The algorithms will compare the input structures against their internal databases and models.

  • Data Analysis: The output will be a list of potential off-targets, often with a confidence score or probability of interaction.[8] Focus on targets predicted with high confidence by multiple orthogonal models.[5][8]

Broad Panel Radioligand Binding Assays

Causality: Following in silico analysis, a broad panel of radioligand binding assays provides the first experimental evidence of off-target interactions. These assays are designed to cover a wide range of biologically important targets known to be associated with adverse drug reactions. A standard choice is a panel like the Eurofins SafetyScreen44 or similar, which includes a diverse set of GPCRs, ion channels, and transporters.[12] This step is crucial for identifying unintended binding events that could lead to toxicity.[2]

Experimental Protocol: Broad Radioligand Binding Screen

  • Compound Submission: Provide the selected 3-cyclopropoxyazetidine analogs at a specified concentration (typically 1-10 µM) to a contract research organization (CRO) or in-house screening facility.

  • Assay Principle: The test compound competes with a radiolabeled ligand for binding to a specific target protein expressed in a membrane preparation.

  • Execution: The assays are performed in a high-throughput format. The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis: Results are typically expressed as the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) is considered a "hit" and warrants further investigation.

Data Presentation: Tier 1 Screening Results

Analog IDIn Silico Predicted Hits (Confidence > 0.7)Broad Panel Hit (>50% Inhibition @ 10 µM)
CPA-001 (Lead) 5-HT2B, Alpha-1A Adrenergic5-HT2B (85%), Alpha-1A (72%), hERG (25%)
CPA-002 5-HT2B, H1 Histamine, Dopamine D25-HT2B (91%), H1 (65%), Dopamine D2 (58%)
CPA-003 NoneAlpha-1A (68%)

This is a hypothetical data table for illustrative purposes.

From this initial screen, CPA-002 shows significant promiscuity. CPA-001 and CPA-003 warrant further investigation to determine the potency of their identified off-target interactions.

Tier 2: Quantifying and Prioritizing Hits

With initial hits identified, the next step is to determine the potency (IC50 or Ki) of these interactions and to screen more broadly within the identified target classes (e.g., kinases, GPCRs).

Kinome Profiling

Causality: Many drugs unintentionally inhibit kinases, leading to a variety of toxicities. Given the vastness of the human kinome, a broad kinase screen is essential if the primary target is not a kinase or if initial screens suggest potential kinase activity.[13][14] This provides a selectivity profile against hundreds of kinases, highlighting potential liabilities and, occasionally, opportunities for drug repurposing.[15]

Experimental Protocol: Kinase Selectivity Profiling

  • Platform Selection: Choose a suitable kinase profiling platform, such as those offered by Promega (NanoBRET®), Carna Biosciences, or Reaction Biology.[13][16] Both enzymatic and cell-based formats are available; cell-based assays can provide more physiologically relevant data by accounting for cell permeability and intracellular ATP concentrations.[16]

  • Compound Concentration: Submit the analogs for screening at one or two concentrations (e.g., 0.1 µM and 1 µM).

  • Execution: The service provider will perform the high-throughput kinase activity assays.

  • Data Analysis: Data is typically presented as percent inhibition at the tested concentrations. A selectivity score (e.g., S-score) can be calculated to quantify the compound's selectivity across the kinome. Follow-up dose-response curves are generated for any significant hits to determine IC50 values.

Focused GPCR and Ion Channel Panels

Causality: For hits identified in the broad panel, dose-response studies are required to understand the potency of the off-target interaction. This is particularly critical for targets with known safety implications, such as the hERG potassium channel (cardiac liability), 5-HT2B receptor (cardiac valvulopathy), and various adrenergic or dopaminergic receptors (CNS and cardiovascular side effects).[5][17][18] Functional assays should be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[12][19][20]

Experimental Protocol: hERG Channel Patch Clamp Assay

  • Assay System: This assay must be conducted using the gold-standard manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[17]

  • Procedure:

    • A baseline recording of the hERG current is established.

    • The 3-cyclopropoxyazetidine analog is perfused over the cell at multiple concentrations.

    • The effect on the hERG current is recorded at each concentration.

  • Data Analysis: An IC50 value is determined from the concentration-response curve. This value is critical for calculating the safety margin relative to the therapeutic exposure.

Data Presentation: Tier 2 Comparative Analysis

Analog IDPrimary Target IC50 (nM)Off-Target IC50 (nM)Target ClassAssay Type
CPA-001 (Lead) 155-HT2B: 850Alpha-1A: 1,200hERG: >30,000GPCRGPCRIon ChannelFunctional (Antagonist)Functional (Antagonist)Patch Clamp
CPA-003 25Alpha-1A: 150GPCRFunctional (Antagonist)

This is a hypothetical data table for illustrative purposes.

This comparative data clearly shows that CPA-001 has a much better selectivity window (>50-fold) against its identified off-targets compared to CPA-003, which has only a 6-fold window against the Alpha-1A adrenergic receptor. CPA-001 would be prioritized.

Tier 3: Confirming Cellular Engagement and Functional Impact

The final tier of investigation aims to confirm that the observed off-target interactions translate to a functional effect in a more complex biological system.

Cellular Target Engagement Assays

Causality: It is crucial to confirm that an off-target interaction observed in a biochemical or over-expression system also occurs in a more physiological cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or even tissues by measuring the change in thermal stability of a protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the 3-cyclopropoxyazetidine analog or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Phenotypic Screening

Causality: Phenotypic screening platforms, such as BioMAP, utilize a panel of human primary cell-based assays to generate a "fingerprint" of a compound's biological activity. This can reveal unexpected functional consequences of off-target engagement and compare the analog's profile to a database of known drugs and biologics, providing insights into potential mechanisms of toxicity or efficacy.

SignalingPathway cluster_0 Off-Target: 5-HT2B Receptor cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response CPA001 CPA-001 (Antagonist) HT2B 5-HT2B Receptor CPA001->HT2B Blocks Gq Gαq HT2B->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ERK ERK Activation PKC->ERK Proliferation Mitogenesis & Proliferation ERK->Proliferation Promotes

Caption: Potential off-target signaling pathway modulation by CPA-001.

Conclusion: Synthesizing Data for an Informed Decision

The systematic assessment of off-target activity is an indispensable pillar of modern drug discovery. By employing a tiered strategy that integrates computational prediction, broad panel screening, focused dose-response studies, and cellular validation, researchers can build a comprehensive and comparative profile of their 3-cyclopropoxyazetidine analogs. This data-driven approach allows for the early and confident selection of lead candidates with the highest potential for success, while providing a clear rationale for discontinuing those with unacceptable risk profiles. Ultimately, this rigorous, front-loaded investigation into off-target liability is a critical investment in developing safer, more effective medicines.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Al-Sabi, A., et al. (2014). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine, 68, 120-129. Retrieved from [Link]

  • Shan, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 155-168. Retrieved from [Link]

  • Shan, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Shan, J., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]

  • Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability?. Retrieved from [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 117, 117876. Retrieved from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2). Retrieved from [Link]

  • Ratan, Z. A., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(19), 10467. Retrieved from [Link]

  • Garcia, M. L., & Kaczorowski, G. J. (2009). Ion Channels as Drug Targets: The Next GPCRs. Current Drug Targets, 10(7), 587. Retrieved from [Link]

  • Rejar, M., et al. (2024). Seed sequences mediate off-target activity in the CRISPR-interference system. xGen, 1(1), 100693. Retrieved from [Link]

  • PatSnap. (2025, May 27). What are preclinical safety pharmacology requirements?. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Lin, J., & Wong, K. C. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i696-i703. Retrieved from [Link]

  • ApconiX. (2025, July 31). Cardiac Liability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Tosh, D. K., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Journal of Medicinal Chemistry, 57(11), 4847-4859. Retrieved from [Link]

  • Alvarsson, J., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology, 9, 1256. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Science.org. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • ResearchGate. (2024, August 18). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. Retrieved from [Link]

  • Wu, Y., et al. (2024). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 16(1), 32. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Cyclopropoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, safety-first framework for the proper disposal of 3-Cyclopropoxyazetidine. As drug development professionals, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is part of a self-validating system of safety and compliance.

Given that specific public-domain safety data for 3-Cyclopropoxyazetidine is not extensively available, this guide operates under the precautionary principle. We will extrapolate a robust safety and disposal protocol based on the known hazards of its core chemical moieties: the azetidine ring and the cyclopropyl group. Azetidine derivatives can be irritants, and related compounds like cyclopropylamine are known to be flammable and corrosive.[1][2] Therefore, a conservative approach treating 3-Cyclopropoxyazetidine as a hazardous substance is mandatory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the foundation of safe disposal. The structure of 3-Cyclopropoxyazetidine suggests a hazard profile that includes flammability, corrosivity, and potential toxicity.

Inferred Hazard Profile:

The chemical nature of 3-Cyclopropoxyazetidine, being a substituted amine, suggests it is incompatible with strong oxidizing agents and acids.[3] Mixing this compound with incompatible materials can lead to vigorous, exothermic reactions, the release of toxic fumes, or even fire. Therefore, stringent segregation from such substances is a critical and non-negotiable aspect of its handling and disposal.

Potential Hazard Structural Rationale & Causality Primary Risk
Flammability Presence of the cyclopropane ring and ether linkage, common in flammable solvents. Related compounds like Azetidine and Cyclopropylamine are flammable.[2]Fire or explosion if handled near ignition sources.[4]
Corrosivity The azetidine ring is a cyclic amine. Amines are alkaline and can be corrosive to skin and eyes, capable of causing severe burns.[2][5]Severe skin burns and serious eye damage upon contact.
Toxicity Harmful if swallowed or inhaled, a common trait for many amine-based heterocyclic compounds.[6]Acute health effects upon ingestion or inhalation.
Environmental Hazard Uncontrolled release can impact aquatic life and soil microbial communities.[7]Contamination of water systems and disruption of ecosystems.
Chemical Incompatibility

Proper segregation of chemical waste is paramount to prevent dangerous reactions in storage. 3-Cyclopropoxyazetidine waste must never be mixed with the following:

Incompatible Class Reason for Incompatibility
Strong Oxidizing Agents Can cause a violent, exothermic reaction, leading to fire or explosion.
Strong Acids Can result in a vigorous acid-base reaction, generating heat and potentially hazardous fumes.
Acid Chlorides Violent reaction can occur.
Carbon Dioxide Incompatible with some alkali metals and should be considered with reactive amines.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 3-Cyclopropoxyazetidine for any purpose, including disposal, the following Personal Protective Equipment (PPE) must be worn. This creates an essential barrier, mitigating the risk of exposure.

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile gloves (minimum).[1][9] Change gloves immediately if contamination is suspected.To prevent skin contact, which can cause irritation or corrosive burns.[10]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[9][11]To protect eyes from splashes, which can cause serious, irreversible damage.[1]
Body Protection Flame-retardant laboratory coat.[9]To protect skin and clothing from contamination and in case of a flash fire.
Respiratory Protection All handling and disposal operations must be conducted within a certified chemical fume hood.[1]To prevent inhalation of potentially harmful vapors.

Standard Protocol for Routine Disposal

This protocol outlines the step-by-step process for the collection and disposal of waste 3-Cyclopropoxyazetidine and materials contaminated with it.

Workflow for Waste Management

cluster_0 Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposition gen Generate Waste (e.g., unused reagent, rinsate) collect Transfer to Designated Hazardous Waste Container gen->collect Use fume hood label_node Securely Cap and Label Container (Name, Hazards, Date) collect->label_node store Store in Satellite Accumulation Area (Away from incompatibles) label_node->store ehs Schedule Pickup with Institutional EHS store->ehs dispose Licensed Hazardous Waste Disposal ehs->dispose

Caption: Waste Disposal Workflow for 3-Cyclopropoxyazetidine.

Step-by-Step Methodology:

  • Waste Identification: All materials, including the pure compound, solutions, reaction byproducts, and contaminated items (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. The container must be in good condition and not reactive with amines or ethers.

  • Waste Collection:

    • Perform all transfers of waste into the container inside a certified chemical fume hood.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the container closed at all times except when adding waste.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 3-Cyclopropoxyazetidine."

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

    • Appropriate hazard pictograms (e.g., Flammable, Corrosive).

    • The date accumulation started.

  • Temporary Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area within the laboratory. This area must be secure, away from drains, and clearly segregated from incompatible chemicals like acids and oxidizers.

  • Final Disposal: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[5][6][12] Never dispose of 3-Cyclopropoxyazetidine down the drain or in regular trash.[5]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent injury and environmental release. The procedure varies significantly based on the size and location of the spill.

Spill Response Decision Flowchart

cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol start Spill Occurs decision Can you handle it safely? (Small, Contained, Known Hazards) start->decision alert Alert others in the lab decision->alert Yes evacuate Evacuate immediate area decision->evacuate No / Unsure ppe Don full PPE alert->ppe contain Contain with absorbent pads or vermiculite ppe->contain collect Collect with non-sparking tools contain->collect package Place in sealed hazardous waste container collect->package decontaminate Decontaminate area package->decontaminate report Report to Supervisor/EHS decontaminate->report notify Notify EHS & Emergency Services (Provide chemical name & location) evacuate->notify secure Secure the area (Restrict access) notify->secure await Await professional responders secure->await

Caption: Emergency Spill Response Decision Workflow.

Minor Spill (Manageable by Lab Personnel):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.[13]

  • Don PPE: Wear the full PPE as specified in Section 2.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[1][14] Work from the outside of the spill inward to prevent spreading.

  • Collect: Once fully absorbed, carefully sweep or scoop the material using non-sparking tools (e.g., plastic or brass) into a designated hazardous waste container.[4][14]

  • Decontaminate: Clean the spill surface with a suitable solvent (consult the SDS for a similar compound or your EHS office), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal, label, and dispose of the waste container and any contaminated PPE through your institutional EHS office.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Major Spill (Large volume, outside a fume hood, or unknown hazard):

  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.

  • ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.

  • NOTIFY: From a safe location, contact your institution's emergency response line and EHS office.[15][16] Provide the chemical name, location, and estimated quantity of the spill.

  • AWAIT RESPONSE: Do not re-enter the area. Await the arrival of trained emergency responders.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of 3-Cyclopropoxyazetidine, protecting themselves, their colleagues, and the environment.

References

  • Albaugh, LLC. (2021). Safety Data Sheet. Available at: [Link]

  • NOVA Chemicals. (2025). SAFETY DATA SHEET. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Available at: [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Available at: [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Available at: [Link]

  • Provista. (2022). PPE Requirements Hazardous Drug Handling. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A Comprehensive Environmental and Molecular Strategy for the Evaluation of Fluroxypyr and Nature-Derived Compounds. Available at: [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Available at: [Link]

  • Chemlinked. (2025). In-Depth Analysis: EU Regulatory Measures on Cyclosiloxanes (D4, D5, and D6). Available at: [Link]

  • University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Services. Available at: [Link]

  • ResearchGate. (2025). Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. Available at: [Link]

  • Stony Brook University. (n.d.). Chemical Spill Response Procedures. Environmental Health and Safety. Available at: [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Chemlinked. (2025). In-Depth Analysis: EU Regulatory Measures on Cyclosiloxanes (D4, D5, and D6). Available at: [Link]

  • George Mason University. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Cyclosiloxanes. Available at: [Link]

  • National Library of Medicine. (n.d.). Ecotoxicology of Glyphosate, Its Formulants, and Environmental Degradation Products. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Available at: [Link]

  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Available at: [Link]

  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Available at: [Link]

  • ScienceDirect. (n.d.). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Available at: [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Bio-Based Chemical Recycling of Fiber-Reinforced Composites from Construction and Demolition Waste. Available at: [Link]

  • PubMed. (2002). Environmental fate of triclopyr. Rev Environ Contam Toxicol. Available at: [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Available at: [Link]

  • GOV.UK. (2021). Laboratory containment and control measures. Available at: [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety. Available at: [Link]

  • University of Alabama. (n.d.). Incompatible Chemicals. Risk Management and Safety. Available at: [Link]

Sources

Navigating the Handling of 3-Cyclopropoxyazetidine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities like 3-Cyclopropoxyazetidine in drug discovery pipelines necessitates a thorough understanding of their safe handling and disposal.[1][2] As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

  • Azetidine Moiety: The four-membered azetidine ring is strained, which contributes to its reactivity.[3] While more stable than aziridines, this strained ring system can undergo ring-opening reactions.[3] Azetidine itself is classified as a flammable liquid and can cause severe skin and eye irritation.

  • Cyclopropylamine Analogy: The related compound, Cyclopropylamine, is a highly flammable liquid and vapor that is harmful if swallowed and can cause severe skin burns and eye damage.[4][5]

  • General Amine Hazards: Amines as a class of compounds can be corrosive and irritating to the skin, eyes, and respiratory tract.[6]

Based on this analysis, 3-Cyclopropoxyazetidine should be treated as a flammable, corrosive, and potentially toxic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 3-Cyclopropoxyazetidine. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[7][8]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[4][5][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[10] Double-gloving is recommended.Provides a barrier against skin contact, which can lead to severe burns and irritation.[4][5] Regularly inspect gloves for any signs of degradation or tearing.
Body Protection Flame-resistant lab coat.[8]Protects against accidental spills and splashes of the flammable and corrosive liquid.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[11] For situations where engineering controls are insufficient, a respirator may be necessary.[6]Minimizes inhalation of potentially harmful vapors.[9][12]
Footwear Closed-toe shoes made of a non-porous material.[8][13]Protects feet from spills.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and preventing accidents.

Operational_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Planning Planning Storage->Planning Review SDS of Analogs Preparation Preparation Planning->Preparation Don PPE Reaction Reaction Preparation->Reaction In Fume Hood Quenching Quenching Reaction->Quenching Controlled Conditions Decontamination Decontamination Quenching->Decontamination Neutralize Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Segregate Waste

Figure 1: A stepwise workflow for the safe handling of 3-Cyclopropoxyazetidine.
Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14] The storage location should be designated for flammable and corrosive materials. Keep containers tightly sealed.[14][15][16]

Handling and Experimentation
  • Location: All handling of 3-Cyclopropoxyazetidine must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11]

  • Inert Atmosphere: For reactions sensitive to air or moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Spill Preparedness: Have a spill kit readily available. The kit should contain appropriate absorbent materials (e.g., vermiculite or sand), neutralizing agents (a weak acid like citric acid for amine spills), and personal protective equipment.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][16] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[16] Neutralize the spill with a weak acid. Collect the absorbed material into a sealed container for proper disposal.
Large Spill Evacuate the laboratory and alert emergency personnel.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Cyclopropoxyazetidine and associated waste is a critical component of laboratory safety and environmental responsibility.

Disposal_Plan Start Waste Generation Categorize Categorize Waste Start->Categorize Unused Unused/Expired 3-Cyclopropoxyazetidine Categorize->Unused Contaminated_Solids Contaminated Solids (Gloves, Paper Towels) Categorize->Contaminated_Solids Contaminated_Liquids Contaminated Liquids (Solvents) Categorize->Contaminated_Liquids Segregate Segregate into Labeled Containers Unused->Segregate Contaminated_Solids->Segregate Contaminated_Liquids->Segregate Hazardous_Waste Hazardous Waste Collection Segregate->Hazardous_Waste EHS_Pickup Arrange for EHS Pickup Hazardous_Waste->EHS_Pickup End Proper Disposal EHS_Pickup->End

Figure 2: A systematic approach to the disposal of 3-Cyclopropoxyazetidine waste.
  • Waste Segregation: All waste contaminated with 3-Cyclopropoxyazetidine must be collected in designated, labeled, and sealed hazardous waste containers.[16] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: Clearly label waste containers with the full chemical name ("3-Cyclopropoxyazetidine") and the appropriate hazard pictograms (flammable, corrosive, toxic).

  • Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance on collection and disposal. Do not pour any amount of 3-Cyclopropoxyazetidine down the drain.[17]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while ensuring the responsible management of this novel chemical entity.

References

  • NOVA Chemicals. (2025, April 21). SAFETY DATA SHEET. Retrieved from [Link]

  • Alligare. (n.d.). Alligare Triclopyr 3 SDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Dal-Grande. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Berg Compliance Solutions, LLC. (2020, March 9). Emergency Response & PPE - Ammonia Refrigeration PSM. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Safety Supply. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 22). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.